(S)-Trolox
Description
The exact mass of the compound (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVLJDDWXEYCO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53174-06-4 | |
| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053174064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O763YB84E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of (S)-Trolox: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Trolox, the S-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E.[1] Its hydrophilic nature, conferred by the substitution of the phytyl chain with a carboxyl group, allows for its application in both aqueous and lipid environments, making it a versatile tool in antioxidant research.[2][3] this compound is widely recognized for its potent antioxidant and neuroprotective properties and serves as a primary standard in various antioxidant capacity assays.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its radical scavenging activity, modulation of cellular signaling pathways, and its dual role as both an antioxidant and a pro-oxidant.
Core Mechanism of Action: Radical Scavenging
The principal antioxidant mechanism of this compound lies in its ability to act as a potent scavenger of a wide range of reactive oxygen species (ROS) and other free radicals.[5][6] This activity is primarily attributed to the hydroxyl group on its chromanol ring, which can readily donate a hydrogen atom to a radical, thereby neutralizing it and breaking the chain reaction of lipid peroxidation.[6][7]
The reaction can be summarized as follows:
Trolox-OH + R• → Trolox-O• + RH
Where Trolox-OH represents this compound, R• is a free radical, Trolox-O• is the relatively stable Trolox phenoxyl radical, and RH is the neutralized species. The stability of the Trolox phenoxyl radical is key to its efficacy, as it is less reactive and can be recycled back to its active form by other antioxidants such as ascorbate.[6]
This compound has been shown to be effective against various radicals, including peroxyl, alkoxyl, and hydroxyl radicals.[5][6]
Signaling Pathway of Radical Scavenging
The direct interaction of this compound with free radicals is a fundamental chemical process. The following diagram illustrates this primary mechanism of action.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound influences key cellular signaling pathways involved in the response to oxidative stress.
The Keap1-Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.
This compound has been shown to activate the Nrf2 pathway, although the precise mechanism of interaction is still under investigation. It is hypothesized that by modulating the cellular redox state, this compound can indirectly lead to the stabilization and activation of Nrf2, thereby enhancing the cell's intrinsic antioxidant capacity.
Mitochondrial Effects
Mitochondria are a primary source of cellular ROS and are also highly susceptible to oxidative damage. This compound has been demonstrated to exert protective effects on mitochondria. It can reduce mitochondrial ROS levels, leading to a less oxidized mitochondrial thiol redox state.[9] This protection can restore mitochondrial membrane potential and improve mitochondrial function, including ATP production.[10]
The Dual Role of this compound: Antioxidant vs. Pro-oxidant
While this compound is predominantly known for its antioxidant properties, under certain conditions, it can exhibit pro-oxidant activity. This dual behavior is concentration-dependent and is significantly influenced by the presence of transition metal ions, such as copper (Cu²⁺).[6][11]
At low concentrations, this compound effectively scavenges radicals, acting as an antioxidant.[6] However, at higher concentrations and in the presence of metal ions, it can reduce the metal ion (e.g., Cu²⁺ to Cu⁺). The reduced metal ion can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), thereby promoting oxidative damage.[12]
Trolox + Cu²⁺ → Trolox• + Cu⁺ Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻
Quantitative Data on this compound Activity
The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize some of the key quantitative data.
Table 1: In Vitro Antioxidant and Biological Activity
| Parameter | Value | Cell Line / System | Conditions | Reference |
| EC₅₀ | 78 µM | Rat cerebellar granule cells | Iodoacetate-induced neurotoxicity | [2] |
| IC₅₀ | 97 µM | Rat cerebellar granule cells | Inhibition of fluorescence increase | [2] |
| Antioxidant Range | 2.5–15 µM | HeLa cells | Reduction of endogenous ROS | [6] |
| Pro-oxidant Range | 40–160 µM | HeLa cells | Increase in endogenous ROS | [6] |
Table 2: Reaction Rate Constants
| Reactant | Rate Constant (k) | Conditions | Reference |
| DPPH• (Step 1) | 1.1 x 10⁴ M⁻¹s⁻¹ | 1:1 ethanol-buffer, pH 7.4 | [5] |
| DPPH• (Step 2) | 2 x 10⁶ M⁻¹s⁻¹ | 1:1 ethanol-buffer, pH 7.4 | [5] |
| Peroxynitrite | 1.8 x 10⁵ M⁻¹s⁻¹ | pH 6-11 | [13] |
Experimental Protocols
This compound is the standard for several widely used antioxidant capacity assays. Detailed methodologies for these assays are provided below.
Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay
This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•⁺.
Experimental Workflow:
Detailed Methodology:
-
Preparation of ABTS•⁺ Radical Cation: A stock solution of ABTS is prepared and mixed with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the complete formation of the radical cation.
-
Preparation of this compound Standards: A stock solution of this compound is prepared and serially diluted to create a range of standard concentrations.
-
Assay: The ABTS•⁺ solution is diluted with a suitable buffer to an absorbance of ~0.7 at 734 nm. A small volume of the this compound standard or sample is added to the diluted ABTS•⁺ solution, and the decrease in absorbance is measured at 734 nm after a fixed time.
-
Calculation: A standard curve is plotted with the percentage inhibition of absorbance against the concentration of this compound. The antioxidant capacity of the sample is then expressed as Trolox Equivalents (TE).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH•.
Experimental Workflow:
Detailed Methodology:
-
Preparation of DPPH• Solution: A solution of DPPH• in methanol is prepared.
-
Assay: A small volume of the this compound standard or sample is added to the DPPH• solution. The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH• radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Detailed Methodology:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and this compound standards are required.
-
Assay: The fluorescent probe, this compound standard or sample, and the radical generator are mixed in a microplate.
-
Measurement: The fluorescence is monitored over time. In the absence of an antioxidant, the fluorescence decays as the probe is oxidized. In the presence of an antioxidant, the decay is inhibited.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC (AUC of the sample minus AUC of the blank) is proportional to the antioxidant capacity, which is expressed as Trolox Equivalents.
Ferric Reducing Ability of Plasma (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Detailed Methodology:
-
FRAP Reagent: The FRAP reagent is a mixture of an acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃.
-
Assay: The sample is mixed with the FRAP reagent.
-
Measurement: The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color, which is measured by the change in absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve prepared with known concentrations of Fe²⁺ or this compound.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective effects in various models of neuronal injury.[2] Its ability to cross the blood-brain barrier, coupled with its potent antioxidant activity, makes it a promising candidate for mitigating oxidative stress-induced neuronal damage.
Experimental Workflow for Assessing Neuroprotection:
Conclusion
This compound exerts its primary mechanism of action through efficient radical scavenging, donating a hydrogen atom from its chromanol ring to neutralize a wide array of reactive species. This fundamental antioxidant activity is complemented by its ability to modulate key cellular signaling pathways, most notably the Keap1-Nrf2-ARE pathway, thereby enhancing the cell's endogenous antioxidant defenses. Furthermore, its protective effects on mitochondrial function underscore its multifaceted role in cellular protection. The dual nature of this compound, acting as a pro-oxidant in the presence of transition metals and at high concentrations, highlights the importance of context in its application. The comprehensive understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is crucial for its continued use as a benchmark antioxidant and for the exploration of its therapeutic potential in conditions associated with oxidative stress.
References
- 1. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homolytic pathways drive peroxynitrite-dependent Trolox C oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nist.gov [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. srd.nist.gov [srd.nist.gov]
- 8. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxyl radical formation from Cu(II)-trolox mixtures: insights into the pro-oxidant properties of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Chiral Specificity of Trolox in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Trolox (B1683679) and its Chirality
Trolox is a valuable tool in antioxidant research due to its water solubility, which allows for its application in aqueous biological systems where the lipophilic vitamin E is less effective. It is known to scavenge peroxyl and alkoxyl radicals, inhibit lipid peroxidation, and has demonstrated neuroprotective effects in various models of oxidative stress.[4][5][6][7] The antioxidant activity of Trolox is attributed to the hydrogen-donating hydroxyl group on the chromanol ring.
The presence of a stereocenter at the C-2 position, where the carboxylic acid group is attached, means that (R)-Trolox and (S)-Trolox are non-superimposable mirror images of each other. This chirality is a critical consideration in pharmacology and drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological profiles.
Potential for Chiral Specificity in Biological Activity
While direct evidence is lacking for Trolox, the principle of chiral specificity is well-established for many biologically active molecules. The differential effects of enantiomers often arise from their stereoselective interactions with chiral biological macromolecules such as enzymes, receptors, and transporters. It is plausible that the spatial arrangement of the carboxylic acid group and the methyl group at the C-2 position of Trolox could influence its biological activity in several ways:
-
Enzyme-catalyzed reactions: If Trolox interacts with enzymes, the orientation of the functional groups could affect substrate binding and catalytic efficiency.
-
Receptor binding: The three-dimensional structure of each enantiomer could lead to different binding affinities and efficacies at specific receptors.
-
Membrane interactions: The stereochemistry might influence how Trolox partitions into and interacts with the lipid bilayers of cell membranes, potentially affecting its ability to scavenge membrane-associated radicals.
-
Pharmacokinetics: Enantiomers can be differentially absorbed, distributed, metabolized, and excreted, leading to different in vivo concentrations and durations of action.
Experimental Protocols
Chiral Separation of Trolox Enantiomers
The prerequisite for studying the chiral specificity of Trolox is the separation of its racemic mixture into individual, enantiomerically pure forms. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Objective: To separate (R)-Trolox and this compound from a racemic mixture with high enantiomeric purity.
Materials:
-
Racemic Trolox standard
-
HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol (B145695), methanol, trifluoroacetic acid)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H, or Lux Cellulose/Amylose)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare various mobile phases consisting of different ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.
-
Sample Preparation: Dissolve racemic Trolox in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or other suitable CSP)
-
Mobile Phase: A starting point could be Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
-
Optimization: Systematically vary the ratio of the mobile phase components and the column temperature to achieve baseline separation of the two enantiomeric peaks.
-
Fraction Collection: Once optimal separation is achieved, perform preparative or semi-preparative HPLC to collect the fractions corresponding to each enantiomer.
-
Purity Analysis: Analyze the collected fractions using the same chiral HPLC method to determine the enantiomeric excess (e.e.) of each separated enantiomer.
Comparative Antioxidant Activity Assays
Once the enantiomers are separated, their antioxidant capacities can be compared using standard in vitro assays.
Objective: To determine the radical scavenging activity of (R)- and this compound by measuring the reduction of the DPPH radical.
Methodology:
-
Prepare stock solutions of (R)-Trolox, this compound, and racemic Trolox in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a working solution of DPPH in the same solvent.
-
In a 96-well plate, add increasing concentrations of each Trolox form to different wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Objective: To measure the ability of (R)- and this compound to scavenge the pre-formed ABTS radical cation.
Methodology:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of (R)-Trolox, this compound, and racemic Trolox.
-
Add a small volume of each Trolox solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging and determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each enantiomer.
Cell-Based Assays for Neuroprotection
To investigate potential stereoselective neuroprotective effects, cell-based models of oxidative stress can be employed.
Objective: To compare the ability of (R)- and this compound to protect neuronal cells from oxidative damage.
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
Methodology:
-
Culture the neuronal cells under standard conditions.
-
Pre-treat the cells with various concentrations of (R)-Trolox, this compound, or racemic Trolox for a specified period (e.g., 2-4 hours).
-
Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.
-
After the incubation period with the oxidizing agent, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Compare the protective effects of the two enantiomers at different concentrations.
Signaling Pathways and Potential Chiral Interactions
Racemic Trolox has been shown to exert its neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in cellular stress responses. For instance, in models of Alzheimer's and Parkinson's disease, Trolox has been implicated in the upregulation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant defense system, and the downregulation of pro-inflammatory pathways such as NF-κB.
The chiral nature of Trolox could lead to stereoselective interactions within these pathways. For example, the binding of Trolox to proteins that regulate Nrf2 or NF-κB activity could be dependent on the specific three-dimensional arrangement of the Trolox molecule.
Data Presentation
As stated previously, there is a conspicuous absence of published quantitative data directly comparing the biological activities of (R)- and this compound. Should such data become available, it would be presented in a tabular format for clear comparison. The tables below are templates for how such data could be structured.
Table 1: Comparative In Vitro Antioxidant Activity of Trolox Enantiomers
| Assay | Parameter | (R)-Trolox | This compound | Racemic Trolox |
| DPPH Scavenging | IC50 (µM) | Data not available | Data not available | Data not available |
| ABTS Scavenging | TEAC (mM) | Data not available | Data not available | Data not available |
| Lipid Peroxidation | IC50 (µM) | Data not available | Data not available | Data not available |
Table 2: Comparative Neuroprotective Effects of Trolox Enantiomers in SH-SY5Y Cells
| Oxidative Stressor | Parameter | (R)-Trolox | This compound | Racemic Trolox |
| H₂O₂ (100 µM) | EC50 (µM) for Cell Viability | Data not available | Data not available | Data not available |
| 6-OHDA (50 µM) | % Protection at 10 µM | Data not available | Data not available | Data not available |
| Glutamate (5 mM) | % Reduction in LDH Release at 10 µM | Data not available | Data not available | Data not available |
Conclusion and Future Directions
Trolox is an indispensable tool in the study of oxidative stress and antioxidant mechanisms. Its chiral nature presents an important, yet largely unexplored, facet of its biological activity. While racemic Trolox has proven utility, a deeper understanding of the specific roles of its (R)- and (S)-enantiomers is crucial for a more nuanced application in biological research and for any potential therapeutic development.
The immediate future of research in this area should focus on the following:
-
Chiral Separation and Characterization: The routine separation and characterization of Trolox enantiomers to make them more accessible for research.
-
Comparative Biological Evaluation: A systematic comparison of the antioxidant, anti-inflammatory, and cytoprotective effects of the pure enantiomers in a variety of in vitro and in vivo models.
-
Mechanistic Studies: Elucidation of the molecular mechanisms underlying any observed stereoselective effects, including interactions with specific enzymes and signaling proteins.
This technical guide provides the necessary framework for initiating such investigations. The exploration of the chiral specificity of Trolox promises to yield valuable insights into its biological functions and may uncover novel applications for its individual enantiomers.
References
- 1. Trolox - Wikipedia [en.wikipedia.org]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prooxidant and antioxidant effects of Trolox on ferric ion-induced oxidation of erythrocyte membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrone derivatives of trolox as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of (S)-Trolox.
Diastereomeric Salt Resolution
This classical chemical resolution method involves reacting racemic Trolox with an enantiomerically pure chiral resolving agent (typically a base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing one to be selectively crystallized and separated.
-
Salt Formation:
-
Dissolve racemic Trolox (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture with water) at an elevated temperature.
-
In a separate vessel, dissolve an enantiomerically pure resolving agent, such as (1S,2S)-(+)-Pseudoephedrine (0.5–1.0 equivalent), in the same solvent.
-
Slowly add the resolving agent solution to the Trolox solution with stirring. The diastereomeric salts, (S)-Trolox·(1S,2S)-Pseudoephedrine and (R)-Trolox·(1S,2S)-Pseudoephedrine, will form in the solution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0–5 °C), to induce crystallization.
-
One of the diastereomeric salts will be less soluble and will precipitate out of the solution. For example, the (R)-Trolox salt with (+)-Pseudoephedrine often crystallizes first.
-
Collect the crystallized salt by filtration and wash it with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer, in this case, the this compound salt.
-
-
Liberation of this compound:
-
Take the mother liquor (enriched with the this compound salt) and evaporate the solvent.
-
Treat the residue with a strong acid (e.g., hydrochloric acid) to break the salt. This protonates the carboxylate of Trolox and the amine of the resolving agent.
-
Extract the free this compound into an organic solvent (e.g., 2-methyltetrahydrofuran). The protonated resolving agent will remain in the aqueous phase.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
-
-
Purification and Analysis:
-
Recrystallize the crude this compound from a suitable solvent system to achieve high chemical and enantiomeric purity.
-
Confirm the enantiomeric excess (e.e.) using chiral HPLC as described previously.
-
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is essential for its use in research and development. Key analytical data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Appearance | White to pale beige solid |
| Melting Point | 187–194 °C |
| CAS Number | 53174-06-4 |
| Solubility (PBS, pH 7.2) | ~3 mg/mL |
| Solubility (DMSO, Ethanol) | ≥25 mg/mL |
Table 2: Spectroscopic Data for Trolox
| Technique | Wavelength / Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| UV-Vis (Methanol) | λ_max_ ≈ 291 nm | Chromanol ring system |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.36 (s, 3H) | C2-CH₃ |
| δ 1.48–1.56 (m, 1H) | C3-CH₂ | |
| δ 1.95 (s, 3H), 2.00 (s, 3H), 2.03 (s, 3H) | Aromatic-CH₃ | |
| δ 2.24–2.29 (m, 1H) | C3-CH₂ | |
| δ 2.41–2.44 (m, 2H) | C4-CH₂ | |
| IR (KBr) | 3550–3200 cm⁻¹ (broad) | O-H stretch (phenolic) |
| ~1710 cm⁻¹ | C=O stretch (carboxylic acid) | |
| 3000–3100 cm⁻¹ | Aromatic C-H stretch | |
| Mass Spectrometry (NIST) | m/z 250, 205, 164, 168 | Molecular ion and fragments |
Biological Activity and Mechanism of Action
This compound is a potent antioxidant that acts primarily as a chain-breaking antioxidant, similar to its parent compound, vitamin E. Its primary mechanism involves scavenging harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
ROS Scavenging
Trolox can neutralize a variety of ROS, including peroxyl radicals (ROO•), superoxide (B77818) anions (O₂⁻•), and hydroxyl radicals (•OH). The key step is the donation of a hydrogen atom from the phenolic hydroxyl group on the chroman ring to a free radical, which terminates the radical chain reaction. This process is fundamental to its ability to inhibit lipid peroxidation and protect cell membranes.
Signaling Pathways
By reducing the cellular burden of ROS, this compound influences several downstream signaling pathways. It can protect mitochondria from oxidative stress, thereby preserving their function and preventing the initiation of apoptosis. Studies have shown that Trolox can regulate mitochondrial morphology and function. It also inhibits ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.
Caption: Antioxidant mechanism of this compound in mitigating ROS-induced cellular damage.
Key Experimental Protocols
DPPH Radical Scavenging Assay
This colorimetric assay is commonly used to determine the antioxidant capacity of a compound, with Trolox often serving as the standard for comparison.
In Vitro Neuroprotective Effects of (S)-Trolox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of (S)-Trolox, a water-soluble analog of vitamin E. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and an understanding of the underlying signaling pathways, facilitating further investigation and application of this compound in neuroprotection studies.
Introduction
This compound, the (S)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a potent antioxidant frequently utilized as a standard in antioxidant activity assays. Its water solubility confers advantages over its lipid-soluble counterpart, α-tocopherol, allowing for its application in a broader range of in vitro experimental settings. Oxidative stress is a key pathological mechanism in a multitude of neurodegenerative diseases. The ability of this compound to scavenge free radicals and mitigate oxidative damage has made it a subject of interest for its potential neuroprotective properties. This guide synthesizes key in vitro findings to provide a detailed resource for the scientific community.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various in vitro models of neuronal injury. The following tables summarize the key efficacy data from published studies.
Table 1: Cell Viability and Protective Efficacy (EC₅₀)
| Cell Line/Type | Insult/Model | Assay | This compound Concentration | Outcome | Reference |
| Rat Cerebellar Granule Cells | Iodoacetate (IAA) + 10 µM MK-801 | MTT | 78 µM (EC₅₀) | 80-100% recovery of MTT-reductase activity | [1] |
| SH-SY5Y Neuroblastoma | - | MTT | 200 µM | Reduced cell viability to 77.76% (Note: This study assessed anticancer effects) | [2][3] |
| SH-SY5Y Neuroblastoma | Cadmium (Cd²⁺) | MTT | 100 µM | Cell viability of 76.7% | [4] |
| SH-SY5Y Neuroblastoma | Cadmium (Cd²⁺) | MTT | 300 µM | Cell viability of 80.3% | [4] |
| RGC-5 Retinal Ganglion Cells | Light-induced damage (1000 lux, 48h) | MTT | 10 µM | Significantly blunted the detrimental effect of light |
Table 2: Antioxidant Activity (IC₅₀)
| Cell Line/Type | Assay | This compound Concentration | Outcome | Reference |
| Rat Cerebellar Granule Cells | DCFH-DA (IAA-stimulated) | 97 µM (IC₅₀) | Dose-dependent inhibition of fluorescence increase | [1] |
| Lipid Peroxidation Assay | Thiobarbituric acid reactive substances (TBARS) | Varies by study | Potent inhibitor of lipid peroxidation |
Table 3: Effects on Apoptosis and Oxidative Stress Markers
| Cell Line/Type | Insult/Model | Marker | this compound Concentration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | N27 Dopaminergic Neurons | Hydrogen Peroxide (H₂O₂) | Caspase-3 Activity | 1 mM | Almost completely attenuated H₂O₂-induced increase in caspase-3 activity |[5] | | N27 Dopaminergic Neurons | Hydrogen Peroxide (H₂O₂) | DNA Fragmentation | 1 mM | Significantly suppressed H₂O₂-induced DNA fragmentation |[5] | | iPSC-derived Dopaminergic Neurons | Ketamine | ROS Production | 500 µM | Significantly inhibited ketamine-induced ROS generation |[6] | | iPSC-derived Dopaminergic Neurons | Ketamine | Caspase 3/7 Activation | 500 µM | Inhibited ketamine-induced caspase 3/7 activation |[6] | | SH-SY5Y Neuroblastoma | - | Total Oxidant Status (TOS) | 200 µM | Reduced oxidant activity |[3] | | SH-SY5Y Neuroblastoma | - | Total Antioxidant Capacity (TAC) | 200 µM | Increased antioxidant capacity |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. This section provides protocols for key assays used to evaluate the neuroprotective effects of this compound.
Cell Viability Assays
3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Introduce the neurotoxic agent (e.g., H₂O₂, glutamate, MPP⁺) and co-incubate with this compound for the desired duration.
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
3.1.2 Lactate Dehydrogenase (LDH) Assay
This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is directly proportional to the number of lysed cells.
-
Protocol:
-
Culture and treat cells as described for the MTT assay (Steps 1-3).
-
After the treatment period, carefully collect a 50 µL aliquot of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a reaction mixture containing NADH and pyruvate.
-
Add 200 µL of the reaction mixture to each well containing the supernatant.
-
Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to the LDH activity.
-
To determine the maximum LDH release, lyse untreated control cells with a lysis buffer (e.g., 0.5% Triton X-100).
-
Cytotoxicity is calculated as the percentage of LDH in the experimental supernatant relative to the maximum LDH release from lysed cells.
-
Oxidative Stress Assays
3.2.1 DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay for Intracellular ROS
This assay measures the intracellular production of reactive oxygen species.
-
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Culture and treat neuronal cells with this compound and the oxidative insult as previously described.
-
Following treatment, wash the cells with a warmed buffer (e.g., PBS or HBSS).
-
Load the cells with 10-50 µM DCFH-DA in a serum-free medium or buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the buffer to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The level of ROS is proportional to the fluorescence intensity.
-
3.2.2 Total Radical-Trapping Antioxidant Parameter (TRAP) Assay
This assay measures the total antioxidant capacity of a sample.
-
Principle: A free radical generator (e.g., AAPH) is used to induce the oxidation of a fluorescent probe (e.g., R-phycoerythrin). The presence of antioxidants in the sample delays the decay of fluorescence.
-
Protocol:
-
Prepare a reaction mixture containing a fluorescent probe (e.g., 15 nM R-phycoerythrin) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.2).
-
Add the cell lysate or a solution of this compound to the reaction mixture.
-
Initiate the reaction by adding a free radical generator (e.g., 50 mM AAPH).
-
Immediately monitor the decay of fluorescence over time using a fluorometer (e.g., excitation at 490 nm and emission at 580 nm).
-
The antioxidant capacity is determined by the length of the lag phase before the fluorescence begins to decay, which is compared to a standard antioxidant like Trolox itself.
-
Apoptosis Assays
3.3.1 Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay utilizes a synthetic substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC).
-
Protocol:
-
Culture and treat cells as described previously.
-
After treatment, lyse the cells using a specific lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission at 460 nm (for AMC) using a microplate reader.
-
The caspase-3 activity is proportional to the signal generated.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are primarily attributed to its antioxidant properties. However, evidence suggests its involvement in modulating specific cellular signaling pathways.
Direct Radical Scavenging
This compound can directly neutralize a variety of reactive oxygen and nitrogen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.
Modulation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Studies have shown that Trolox can influence the Nrf2 signaling pathway.
-
Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. In the presence of oxidative stress or activators like Trolox, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Visualizations
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for assessing the neuroprotective effects of this compound in vitro.
Nrf2-ARE Signaling Pathway in Neuroprotection
Caption: The Nrf2-ARE signaling pathway modulated by this compound to confer neuroprotection.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound against a variety of insults, primarily through its potent antioxidant and radical-scavenging activities. Its ability to modulate key cytoprotective signaling pathways, such as the Nrf2-ARE pathway, further underscores its therapeutic promise. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to design and execute further studies aimed at elucidating the full neuroprotective capacity of this compound and its derivatives. Future research should focus on more complex in vitro models, such as co-cultures and organoids, to better translate these findings towards in vivo and clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trolox Reduces Neuroblastoma-Induced Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Chronic low dose oxidative stress induces caspase-3 dependent PKCδ proteolytic activation and apoptosis in a cell culture model of dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Intracellular Scavenging Activity of (S)-Trolox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Trolox, the S-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E renowned for its potent antioxidant properties. This technical guide provides an in-depth exploration of the intracellular reactive oxygen species (ROS) scavenging activity of this compound, consolidating key quantitative data, detailed experimental protocols, and an analysis of its impact on cellular signaling pathways. The primary mechanism of its antioxidant action within the cellular environment is direct scavenging of ROS, which mitigates oxidative damage to vital biomolecules. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.
Core Mechanism of Intracellular Action
The principal intracellular antioxidant mechanism of this compound is the direct scavenging of reactive oxygen species.[1][2][3] Unlike some antioxidants that function by upregulating antioxidant enzymes, studies have shown that the protective effects of Trolox are not primarily due to the induction of enzymes like catalase or alterations in hydrogen peroxide (H₂O₂) permeability across the cell membrane.[1][3] Instead, Trolox donates a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals, thereby terminating damaging chain reactions.[2] This direct scavenging activity has been demonstrated to reduce levels of intracellular ROS, leading to a decrease in oxidative damage to proteins and lipids.[1][3]
It is important to note that the antioxidant activity of Trolox is concentration-dependent, and it can exhibit pro-oxidant effects at higher concentrations.[2] The cellular redox state and the presence of transition metals can also influence its behavior.[4]
Quantitative Data on Intracellular Antioxidant Activity
Table 1: Concentration-Dependent Effects of Trolox on Intracellular ROS
| Cell Line | Concentration Range (µM) | Effect | Reference |
| HeLa | 2.5 - 15 | Antioxidant (reduction of basal ROS) | [2] |
| HeLa | 40 - 160 | Pro-oxidant (increase in intracellular ROS) | [2] |
| 3T3 Fibroblasts | 2 - 160 | Slight antioxidant effect | [2] |
| IPEC-J2 | 2000 | Reduction of H₂O₂-induced oxidative stress | |
| Neuroblastoma Cells | 200 | Regulation of oxidative stress (decreased TOS, increased TAC) | [5] |
Table 2: Comparative Intracellular Antioxidant Efficacy
| Cell Line | Condition | Antioxidant | Concentration | Efficacy | Reference |
| IPEC-J2 | H₂O₂-induced oxidative stress | Trolox | 2 mM | Significantly reduced intracellular oxidative stress | |
| IPEC-J2 | H₂O₂-induced oxidative stress | Ascorbic Acid | 1 mM | Significantly reduced intracellular oxidative stress |
Note: A direct comparison of the intracellular antioxidant activity of this compound versus its (R)-enantiomer is not well-documented in the available literature. Trolox is often used as a racemic mixture.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the intracellular scavenging activity of this compound.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is widely used to measure overall intracellular ROS levels. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 5-20 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add fresh culture medium containing various concentrations of this compound to the designated wells. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induce oxidative stress by adding an agent like H₂O₂ to the appropriate wells. Include control wells with no Trolox and/or no H₂O₂.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
The antioxidant activity of this compound is determined by the reduction in fluorescence intensity in treated cells compared to untreated, oxidatively stressed cells.
Assessment of Protein Carbonylation (DNPH Assay)
Protein carbonylation is a common marker of protein oxidation. This method involves the derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenylhydrazone adducts, which can be quantified spectrophotometrically.
Materials:
-
Cell lysate from cells treated with or without this compound and an oxidative stressor
-
10% (w/v) Trichloroacetic acid (TCA)
-
DNPH solution (e.g., 10 mM in 2 M HCl)
-
2 M HCl (for control)
-
Ethyl acetate/ethanol (1:1, v/v) wash solution
-
6 M Guanidine (B92328) hydrochloride in 20 mM potassium phosphate (B84403) (pH 2.3)
-
Spectrophotometer
Protocol:
-
Treat cells with this compound and an oxidative stressor as required.
-
Harvest and lyse the cells. Determine the protein concentration of the lysate.
-
Take equal amounts of protein from each sample (e.g., 100-200 µg) and precipitate with an equal volume of 20% TCA on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.
-
Resuspend the protein pellet in DNPH solution. For the control, resuspend a parallel sample in 2 M HCl alone.
-
Incubate the samples at room temperature for 1 hour in the dark, with vortexing every 15 minutes.
-
Precipitate the proteins again by adding an equal volume of 20% TCA and centrifuging as in step 4.
-
Wash the pellet three times with the ethyl acetate/ethanol solution to remove unreacted DNPH.
-
Resuspend the final pellet in 6 M guanidine hydrochloride solution.
-
Centrifuge to remove any insoluble material.
-
Measure the absorbance of the supernatant at ~370 nm.
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹) and normalize to the protein concentration.
Lipid Peroxidation Assessment (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Cell or tissue homogenate from treated and control samples
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA, 15% TCA, 0.25 N HCl)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorescence microplate reader
Protocol:
-
Prepare cell lysates or tissue homogenates from samples pre-treated with this compound and exposed to an oxidative stimulus.
-
Add BHT to the samples to prevent artefactual oxidation during the assay.
-
Mix the sample with the TBA reagent in a microcentrifuge tube.
-
Heat the mixture at 95-100°C for 15-60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm or fluorescence at Ex/Em = 530/550 nm.
-
Quantify the MDA concentration by comparing the absorbance/fluorescence to a standard curve generated with an MDA standard.
Modulation of Cellular Signaling Pathways
This compound's intracellular ROS scavenging activity initiates a cascade of downstream effects on various signaling pathways, thereby influencing cellular function and fate.
Impact on Mitochondrial Function
Trolox has been shown to modulate mitochondrial function, which is a major source of intracellular ROS.[1] By reducing ROS levels, Trolox can help maintain the mitochondrial membrane potential and improve the efficiency of the electron transport chain.[1] This can lead to increased ATP production and a reduction in apoptosis.[6]
Interaction with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. While the primary action of Trolox is direct ROS scavenging, some studies suggest it may also influence the Nrf2 pathway. By reducing the overall oxidative stress, Trolox can indirectly affect the cellular redox environment that is sensed by Keap1, the main regulator of Nrf2. However, it's important to distinguish this from compounds that directly activate the Nrf2 pathway.
Experimental Workflow for Assessing Intracellular Antioxidant Activity
The following diagram illustrates a typical workflow for evaluating the intracellular antioxidant properties of this compound.
Conclusion
This compound is a valuable tool for studying and mitigating intracellular oxidative stress. Its primary mechanism of action, direct ROS scavenging, has been demonstrated to protect cells from damage to key biomolecules. While its effects on signaling pathways such as Nrf2 and mitochondrial function are still being fully elucidated, the available evidence suggests that these are likely downstream consequences of its potent antioxidant activity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential antioxidant therapies. Further research is warranted to determine the specific intracellular reaction kinetics and to explore the enantioselective effects of Trolox in a cellular context.
References
- 1. Trolox-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Dual Behavior of Trolox in HeLa Cells and 3T3 Fibroblasts Under Basal and H2O2-Induced Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnsbm.org [jnsbm.org]
- 5. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 6. Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Trolox: A Comprehensive Technical Guide for Antioxidant Capacity Assays
(S)-Trolox, a water-soluble analog of vitamin E, has established itself as the gold standard for measuring antioxidant capacity in a wide array of samples, from biological fluids to food extracts and pharmaceutical compounds.[1][2][3][4] Its consistent and predictable antioxidant activity provides a reliable benchmark, allowing for the standardized comparison of antioxidant potential across different substances and methodologies.[5] This technical guide offers an in-depth exploration of this compound's role in prominent antioxidant capacity assays, complete with detailed experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in their work.
Chemical Properties and Mechanism of Action
This compound, chemically known as (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, possesses a chromanol ring structure similar to vitamin E.[3] However, the replacement of the hydrophobic phytyl chain with a carboxyl group confers water solubility, making it a versatile standard for various aqueous and lipophilic samples.[1] Its antioxidant activity stems from the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes.[6] This mechanism can proceed via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), depending on the specific assay system.[7][8][9]
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄[2] |
| Molecular Weight | 250.29 g/mol [2][3] |
| Appearance | Crystalline solid |
| Solubility | Water (as a weak acid, solubility increases with pH), Methanol, Ethanol, DMSO, DMF[10][11] |
| IUPAC Name | (S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid[3] |
Common Antioxidant Capacity Assays Utilizing this compound
Several assays employ this compound as a standard to quantify antioxidant capacity, with the results often expressed as Trolox Equivalents (TE). This unit signifies the concentration of a Trolox solution that would yield the same antioxidant effect as the sample being tested.[5][12] The most widely used assays include the Trolox Equivalent Antioxidant Capacity (TEAC) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[13][14]
Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay
The TEAC assay, also known as the ABTS assay, measures the ability of antioxidants to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[15] The pre-formed blue-green ABTS•+ radical is reduced by an antioxidant to its colorless neutral form, and the resulting decolorization is measured spectrophotometrically.[15][16]
Experimental Workflow for TEAC/ABTS Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Trolox equivalent: Significance and symbolism [wisdomlib.org]
- 6. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 9. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antikoerper-online.de]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 13. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. citeqbiologics.com [citeqbiologics.com]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note and Protocol: Preparation of (S)-Trolox Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of (S)-Trolox stock solutions for use in various research applications. This compound, a water-soluble analog of vitamin E, is a potent antioxidant commonly used as a standard in antioxidant capacity assays and for investigating the role of oxidative stress in biological systems.[1][2][3][4][5][6][7]
Chemical Properties and Solubility Data
This compound is a crystalline solid with a molecular weight of approximately 250.29 g/mol .[2][4][7] Proper preparation of stock solutions requires an understanding of its solubility in various solvents. The following table summarizes the solubility and key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol [2][4][7] |
| Appearance | White to faintly beige crystalline powder[3] |
| Solubility | |
| DMSO | ~20-50 mg/mL[1][4][6][8] |
| Ethanol (B145695) | ~20-30 mg/mL[1][6][8] |
| Dimethylformamide (DMF) | ~30 mg/mL[6][8] |
| PBS (pH 7.2) | ~3 mg/mL[1][6][8] |
Experimental Protocols
Below are protocols for preparing this compound stock solutions using different solvents. The choice of solvent will depend on the specific requirements of the downstream application.
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept low to avoid solvent-induced toxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.03 mg of this compound (Molecular Weight: 250.29 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. For 25.03 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Preparing a 100 mM Stock Solution in Ethanol
This protocol is an alternative to DMSO for applications where ethanol is a more suitable solvent.
Materials:
-
This compound powder
-
200 proof (absolute) ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: Weigh out the required amount of this compound powder. For 1 mL of a 100 mM stock solution, use 25.03 mg.
-
Dissolution: Transfer the powder to a sterile tube and add the calculated volume of absolute ethanol.
-
Mixing: Vortex thoroughly until all the solid has dissolved.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C. Ethanol stock solutions are reported to be stable for up to one month at this temperature.[5]
Storage and Stability
Proper storage is critical to maintain the antioxidant activity of this compound solutions.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Stable for at least two years.[1] |
| DMSO Solution | -20°C | Up to 1 month.[3][9] |
| -80°C | Up to 6 months.[9] | |
| Ethanol Solution | -20°C | Up to 1 month.[5] |
| Aqueous Solution | 2-8°C | Not recommended for storage for more than one day.[1][8] |
Note: For long-term storage of stock solutions, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[1][8]
Workflow and Visualization
The following diagram illustrates the general workflow for preparing an this compound stock solution.
Caption: A flowchart outlining the key steps for preparing and storing this compound stock solutions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Trolox CAS#: 53188-07-1 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Solubility of (S)-Trolox in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Trolox, a cell-permeable, water-soluble analog of vitamin E, is a potent antioxidant widely utilized as a standard in antioxidant capacity assays and for mitigating oxidative stress in biological systems.[1][2] Its efficacy in experimental settings is fundamentally dependent on its solubility in appropriate solvents to ensure accurate concentration, bioavailability, and stability. This document provides a comprehensive overview of the solubility of this compound in common laboratory solvents, along with a detailed protocol for determining its solubility.
Data Presentation: this compound Solubility
The solubility of this compound can vary based on the solvent, temperature, and pH. The following table summarizes the approximate solubility of this compound in several common laboratory solvents based on available data. It is important to note that these values are estimates, and empirical determination is recommended for precise applications.
| Solvent | Solubility (approx. mg/mL) | Molar Concentration (approx. mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 - 25[1][3][4][5] | 79.9 - 99.9 | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[6][7][8] |
| Ethanol (B145695) | 25 - 150[1][4][5] | 99.9 - 599.3 | Stock solutions in ethanol are reported to be stable for up to one month at -20°C.[5] |
| Dimethylformamide (DMF) | ~30[1] | ~119.9 | --- |
| Methanol | Soluble[9] | Not specified | Described as "fully soluble".[9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3[1][3] | ~12.0 | Aqueous solutions are not recommended for storage for more than one day.[1][3] |
| Water | 0.5 (slightly soluble)[5] | 2.0 | Solubility in water is pH-dependent and increases at alkaline pH.[4][10] |
Molecular Weight of this compound is approximately 250.29 g/mol .
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a reliable and widely accepted method for determining the equilibrium solubility of a compound.[11]
Materials:
-
This compound powder
-
Selected solvent(s) of interest
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or agitator.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.[11]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.[11]
-
-
Sample Collection and Filtration:
-
Carefully aspirate a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[11] This step removes any remaining microscopic particles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.[11]
-
Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[11]
-
Visualization of Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Trolox - Wikipedia [en.wikipedia.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Trolox CAS#: 53188-07-1 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. agscientific.com [agscientific.com]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: Trolox Equivalent Antioxidant Capacity (TEAC) Assay
Topic: Standard Protocol for TEAC Assay using (S)-Trolox
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method for determining the total antioxidant capacity of a substance.[1][2] It is an electron transfer-based assay that measures the ability of antioxidants to scavenge the stable radical cation, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[1][3] The assay compares the antioxidant capacity of a sample to that of this compound, a water-soluble analog of Vitamin E, which serves as the standard.[4][5] This method is versatile and can be applied to both hydrophilic and lipophilic antioxidants in various samples, including biological fluids, food extracts, and pure compounds.[3][6][7]
Principle of the Assay
The principle of the TEAC assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants present in the sample.[7] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈), to generate the radical cation ABTS•+, which has a characteristic blue-green color with maximum absorbance at specific wavelengths, most notably 734 nm.[1][6][8] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution.[1][8] The degree of color change is proportional to the concentration of antioxidants in the sample. By comparing the decolorization caused by the sample to that of a Trolox standard curve, the antioxidant capacity can be quantified and expressed as Trolox Equivalents (TE).[4]
References
- 1. citeqbiologics.com [citeqbiologics.com]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. scialert.net [scialert.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-Trolox in DPPH Antioxidant Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various substances, including pure compounds, plant extracts, and biological fluids.[1] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][2] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[1][3]
(S)-Trolox, a water-soluble analog of vitamin E, is a potent antioxidant and is widely accepted as the gold standard for constructing a reference curve in the DPPH assay.[2][4][5] Its use allows for the quantification of antioxidant activity in terms of Trolox Equivalents (TE), providing a standardized measure for comparing the antioxidant capacity of different samples.[6] The result can also be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[7]
Principle of the DPPH Assay
The DPPH radical is a stable free radical that has a characteristic deep purple color due to its unpaired electron. When an antioxidant, such as this compound, is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical species that is pale yellow in color. The degree of discoloration is directly proportional to the amount of antioxidant present and its radical-scavenging activity.
The antioxidant capacity of a sample is typically expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). This value is determined by comparing the antioxidant's effect on the DPPH radical to that of a known concentration of this compound.[6]
Experimental Protocols
Below are detailed protocols for performing the DPPH antioxidant assay using this compound as a standard. The protocols are adaptable for use with various sample types.
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (99.5%)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) (for dissolving Trolox if necessary)[8]
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 5.8 or 7.0)[9][10]
-
96-well microplate[6]
-
Microplate reader capable of measuring absorbance at 517 nm[3][6]
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic cleaner (optional, for dissolving DPPH)[6]
Preparation of Solutions
1. This compound Standard Stock Solution (e.g., 1 mM):
-
Method A (using DMSO and Assay Buffer):
-
Reconstitute a vial of this compound in a small volume of DMSO (e.g., 20 µL).[8]
-
Vortex thoroughly to ensure complete dissolution.[8]
-
Add DPPH Assay Buffer to the vial to achieve a final concentration of 1 mM (e.g., add 980 µL of buffer to the 20 µL DMSO solution).[8]
-
Mix well. This 1 mM stock solution can be stored at 4°C for up to one month.[8]
-
-
Method B (using Ethanol):
2. This compound Standard Working Solutions:
-
Prepare a series of dilutions from the 1 mM Trolox stock solution using the appropriate solvent (Assay Buffer or ethanol).
-
A typical concentration range for the standard curve is 0 to 800 µM.[11] For a 96-well plate assay, you can prepare standards of 0, 40, 60, and 80 µg/mL.[6] Another approach is to prepare dilutions ranging from 0 to 30 nmol/well.[8]
3. DPPH Working Solution (e.g., 0.1 mM or 600 µM):
-
Method A (using Methanol):
-
Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a stock solution.[11] Sonicate for 20 minutes to ensure it is fully dissolved.[11]
-
Dilute this stock solution with methanol to prepare the working solution. For example, a 5-fold dilution of the stock solution will yield a suitable working concentration.[11]
-
-
Method B (using Ethanol):
-
Add approximately 1 mL of ethanol to a tube containing the DPPH reagent and sonicate for 60 seconds to dissolve.[6]
-
Transfer the solution to a 10 mL volumetric flask and repeat the process until all the DPPH is dissolved and transferred.[6]
-
Bring the final volume to 10 mL with ethanol.[6] This solution should be prepared fresh daily and protected from light.[1]
-
-
Method C (using a commercial kit):
4. Sample Preparation:
-
Liquid Samples (e.g., beverages, juices): Filter the samples using a 0.2 µm filter.[8]
-
Solid Samples (e.g., fruits, vegetables, plant material):
-
Homogenize or pulverize a known weight of the sample (e.g., 100 mg).[8]
-
Extract with a suitable volume of DPPH Assay Buffer (e.g., 500 µL).[8]
-
Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes.[8]
-
Use the supernatant for the assay. Prepare several dilutions of the supernatant with the assay buffer.[8]
-
-
Biological Fluids (e.g., serum):
Assay Procedure (96-Well Plate Format)
-
Prepare the Plate:
-
Initiate the Reaction:
-
Incubation:
-
Incubate the plate at 25°C for 30 minutes in the dark.[6]
-
-
Measurement:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.[6]
-
Data Analysis and Presentation
Calculations
-
Percentage Inhibition of DPPH Radical: Calculate the percentage of DPPH radical scavenging activity for each standard and sample concentration using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without any antioxidant (Blank 1).
-
Abs_sample is the absorbance of the DPPH solution with the Trolox standard or sample.
-
-
Standard Curve:
-
Plot the % Inhibition (y-axis) against the concentration of the this compound standards (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Determination of IC50:
-
The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
-
This can be determined from the standard curve by finding the concentration corresponding to 50% inhibition.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC):
-
The TEAC value represents the concentration of this compound that would produce the same level of antioxidant activity as the sample.
-
It is calculated by dividing the IC50 of the this compound standard by the IC50 of the sample.[6] A higher TEAC value indicates a higher antioxidant capacity.[4]
-
Alternatively, the antioxidant activity can be expressed as µM Trolox equivalents (TE) by using the linear regression equation from the standard curve.[3]
-
Quantitative Data Summary
The following table summarizes typical IC50 values for this compound in the DPPH assay as reported in the literature. These values can vary depending on the specific experimental conditions.
| Antioxidant | IC50 Value (µg/mL) | Reference |
| This compound | 3.765 ± 0.083 | [12] |
| This compound | ~4.0 | [12] |
Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
DPPH Radical Scavenging by this compound
Caption: Reaction between DPPH radical and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. zen-bio.com [zen-bio.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of (S)-Trolox in the Ferric Reducing Antioxidant Power (FRAP) Assay
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (S)-Trolox as a standard in the Ferric Reducing Antioxidant Power (FRAP) assay. The FRAP assay is a widely used method to determine the total antioxidant capacity of a sample. This compound, a water-soluble analog of vitamin E, serves as a reliable standard, allowing for the quantification of antioxidant capacity in terms of Trolox Equivalents (TE). This application note includes the assay principle, detailed experimental protocols for reagent preparation and the assay procedure, and a summary of quantitative data for establishing a standard curve.
Introduction
The Ferric Reducing Antioxidant Power (FRAP) assay is a simple, rapid, and cost-effective colorimetric method for measuring the antioxidant capacity of various substances.[1][2] The assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in an acidic medium.[1][3][4] The change in absorbance, typically measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[1][5]
This compound, a synthetic, water-soluble derivative of vitamin E, is the most commonly used standard for quantifying antioxidant capacity in the FRAP assay and other similar assays like DPPH and ABTS.[6][7] Its stable and reliable performance allows for the expression of the antioxidant capacity of a sample in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[8]
Principle of the FRAP Assay
The FRAP assay relies on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants present in the sample.[4][5] This reaction is carried out at a low pH (typically 3.6) to maintain iron solubility. A potential antioxidant reduces the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺), and the latter forms a blue complex with TPTZ (2,4,6-tris(2-pyridyl)-s-triazine), leading to an increase in absorbance at 593 nm.[1] The antioxidant capacity of the sample is then quantified by comparing this change in absorbance to a standard curve prepared using known concentrations of this compound.
Caption: Chemical principle of the FRAP assay.
Quantitative Data: this compound Standard Curve
A standard curve is essential for quantifying the antioxidant capacity of unknown samples. The following table summarizes typical parameters for a this compound standard curve in the FRAP assay.
| Parameter | Typical Value | Notes |
| Concentration Range | 0 - 1000 µM | A common range for generating a linear standard curve.[9] |
| Linear Range | 50 - 500 µmol/L | The specific linear range may vary based on instrument and exact protocol.[4] |
| Regression Equation | y = mx + c | Where 'y' is absorbance, 'x' is Trolox concentration, 'm' is the slope, and 'c' is the y-intercept. |
| Example Equation | y = 0.0094x - 0.0152 | An example of a representative calibration curve equation.[10] |
| Correlation Coefficient (R²) | > 0.99 | A value close to 1.0 indicates a strong linear relationship.[10] |
| Wavelength (λmax) | 593 nm | The wavelength of maximum absorbance for the Fe²⁺-TPTZ complex.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for performing the FRAP assay using this compound as a standard.
Reagent Preparation
1. Acetate (B1210297) Buffer (300 mM, pH 3.6):
-
Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water.
-
Adjust the pH to 3.6 using glacial acetic acid.
-
Make up the final volume to 1 L with deionized water.
2. TPTZ Solution (10 mM in 40 mM HCl):
-
Dissolve 312.3 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 100 mL of 40 mM HCl.
-
Gently heat and stir until fully dissolved.
3. Ferric Chloride (FeCl₃) Solution (20 mM):
-
Dissolve 540.6 mg of FeCl₃·6H₂O in 100 mL of deionized water.
4. FRAP Working Reagent:
-
Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1][10]
-
For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution.
-
Incubate the FRAP working reagent at 37°C for 10-15 minutes before use.
5. This compound Stock Solution (1 mM):
-
Dissolve 2.5 mg of this compound in 10 mL of a suitable solvent (e.g., methanol (B129727) or ethanol).[2] This will be the stock solution.
6. This compound Standard Solutions:
-
Prepare a series of standard solutions by diluting the this compound stock solution with the appropriate solvent to achieve concentrations ranging from 0 to 1000 µM (e.g., 0, 100, 200, 400, 600, 800, 1000 µM).
Assay Procedure
Caption: Workflow for the FRAP assay.
Procedure:
-
Pipette Reagents:
-
Incubation:
-
Measurement:
-
Measure the absorbance of the reaction mixture at 593 nm using a microplate reader or a spectrophotometer.
-
Data Analysis
-
Standard Curve Generation:
-
Subtract the absorbance of the blank from the absorbance of each this compound standard.
-
Plot a graph of the corrected absorbance values against the corresponding this compound concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Calculation of TEAC:
-
Subtract the absorbance of the blank from the absorbance of each sample.
-
Use the equation from the standard curve to calculate the this compound equivalent concentration for each sample:
-
TEAC (µM) = (Absorbance_sample - c) / m
-
-
The final results are typically expressed as µmol of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).[1]
-
Conclusion
The FRAP assay, standardized with this compound, is a robust and reproducible method for determining the total antioxidant capacity of a wide range of samples. The use of this compound as a standard provides a consistent benchmark for comparing the antioxidant potential of different substances. The detailed protocols and data presentation guidelines in this document are intended to assist researchers in accurately and reliably performing the FRAP assay in their laboratories.
References
- 1. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. zen-bio.com [zen-bio.com]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. akjournals.com [akjournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Trolox in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(S)-Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E, widely utilized in cell culture experiments for its potent antioxidant properties.[1][2] As a cell-permeable compound, it effectively scavenges reactive oxygen species (ROS) such as peroxyl and alkoxyl radicals, thereby protecting cells from oxidative damage.[1][3] These notes provide comprehensive guidelines on the effective concentrations of this compound, detailed experimental protocols, and an overview of its mechanisms of action.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. It can exhibit both antioxidant and pro-oxidant effects, largely dictated by its concentration.[2][3] The following table summarizes effective concentrations reported in various studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| HeLa (Human Cervical Cancer) | 2.5 – 15 µM | 2 - 24 hours | Antioxidant: Reduced basal ROS production. | [2][3] |
| 40 – 160 µM | 24 hours | Pro-oxidant: Increased ROS, reduced cell viability, induced apoptosis. | [2][3] | |
| Human Skin Fibroblasts | 500 µM (0.5 mM) | 96 hours | Antioxidant: Reduced ROS and lipid peroxidation; induced mitochondrial filamentation. | [4] |
| CHO (Chinese Hamster Ovary) | 500 µM (0.5 mM) | 96 hours | Antioxidant: Increased mitochondrial filamentation. | [4] |
| SH-SY5Y (Human Neuroblastoma) | 200 µM | 24 - 48 hours | Anticancer: Reduced cell viability, decreased oxidant activity, and reduced pro-inflammatory cytokines. | [5] |
| hMSCs (Mesenchymal Stem Cells) | ≥ 5 µM | Long-term culture | Anti-aging/Proliferative: Resisted aging, promoted proliferation, and enhanced PGE-2 secretion. | [6] |
| A2780 (Human Ovarian Cancer) | 10 - 100 µM | 72 hours | Synergistic Cytotoxicity: Enhanced the cell-killing effects of curcumin. | [7] |
| RGC-5 (Retinal Ganglion Cells) | 10 µM | 48 hours | Cytoprotective: Counteracted light-induced cell death and ROS formation. | [8] |
| Live Cell Imaging (General) | 100 µM - 1 mM | During imaging | Antifading/Antibleaching: Reduced photobleaching and blinking of fluorescent probes. | [9] |
| S. pombe (Fission Yeast) | 1 mM | 14 hours (pre-treatment) | Protective: Protected against H₂O₂-induced oxidative damage. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
-
Reconstitution: this compound is commonly dissolved in ethanol (B145695) or DMSO to create a high-concentration stock solution.[7][12] For a 100 mM stock solution in ethanol, dissolve 2.5 mg of this compound (MW: 250.29 g/mol ) in 100 µL of ethanol.
-
Solubility: If precipitation occurs, gentle warming or sonication can aid dissolution.[12]
-
Working Solution: Dilute the stock solution directly into the cell culture medium or appropriate buffer to achieve the desired final concentration.[9] For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[12] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well (e.g., A2780 or SH-SY5Y cells) and allow them to adhere for 24 hours.[5][7]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include an untreated control and a vehicle control (e.g., medium with the same final concentration of ethanol or DMSO used to dissolve Trolox).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5][7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[2]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The fluorescent probe CM-H₂DCFDA is widely used to detect intracellular ROS levels.
-
Cell Seeding and Treatment: Plate cells in a 96-well black plate (for fluorescence reading) or on glass coverslips in a 6-well plate (for microscopy) and allow them to attach.[2][7] Treat the cells with this compound at the desired concentrations for the specified duration.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 5 µM CM-H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[2]
-
Washing: Remove the loading solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Microscopy: Visualize the cells using a fluorescence microscope to observe changes in intracellular fluorescence.
-
-
Data Analysis: The fluorescence intensity correlates with the level of intracellular ROS. Results are often expressed as a percentage change relative to the control group.[3]
Protocol 4: Total Antioxidant Capacity (TEAC) Assay
This assay measures the total antioxidant capacity of a sample by comparing it to the antioxidant capacity of Trolox (B1683679).
-
Sample Preparation:
-
Cell Lysate: Collect approximately 1 x 10⁶ cells, centrifuge, and homogenize or sonicate the pellet on ice in 0.5-1 mL of cold 1x Assay Buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C. The resulting supernatant is the cell lysate.[13]
-
-
Standard Curve Preparation: Prepare a series of Trolox standards by diluting a 1.5 mM Trolox working solution with 1x Assay Buffer to concentrations ranging from 0 to 0.5 mM.[13]
-
Assay Principle: The assay is based on the ability of antioxidants in the sample to inhibit the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) to the radical cation ABTS•+. This inhibition is measured by a decrease in absorbance at 405 nm.[13][14]
-
Reaction Setup (96-well plate):
-
Add 10 µL of each Trolox standard or cell lysate sample to the wells.
-
Add 20 µL of Myoglobin Working Solution to each well.
-
Initiate the reaction by adding 150 µL of ABTS Substrate Working Solution.
-
-
Incubation and Measurement: Incubate the plate for 5 minutes at room temperature. Read the endpoint absorbance at 405 nm.[13]
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the linear regression equation from this curve to calculate the Trolox equivalent antioxidant capacity of the samples.[13]
Signaling Pathways and Visualization
This compound exerts its effects through various cellular pathways, primarily by modulating the cellular redox state.
Caption: A typical workflow for cell culture experiments involving this compound treatment.
Antioxidant Mechanism and Mitochondrial Regulation
At appropriate concentrations, Trolox scavenges ROS, which can lead to downstream effects on mitochondrial dynamics. It reduces the levels of ROS that would otherwise cause mitochondrial fragmentation, promoting a more fused and elongated mitochondrial network.[4]
Caption: this compound scavenges ROS, promoting mitochondrial fusion via Mfn2.
Dual Role: Antioxidant vs. Pro-oxidant Effects
The concentration of Trolox is a critical determinant of its function. Low concentrations typically provide antioxidant protection, leading to cell survival and homeostasis. In contrast, high concentrations can overwhelm cellular redox systems, leading to a pro-oxidant state, increased oxidative stress, and the induction of apoptosis.[2][3]
Caption: The dual antioxidant and pro-oxidant roles of this compound are concentration-dependent.
References
- 1. Antioxidant effects and research of Trolox_Chemicalbook [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 6. BIOCELL | Free Full-Text | The antioxidant trolox inhibits aging and enhances prostaglandin E-2 secretion in mesenchymal stem cells [techscience.com]
- 7. Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnsbm.org [jnsbm.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for In Vivo Use of (S)-Trolox in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of (S)-Trolox, a water-soluble analog of vitamin E, in various animal models of disease. The protocols detailed below are based on published research and are intended to serve as a guide for designing and conducting experiments to evaluate the therapeutic potential of this compound.
Neuroprotective Applications
This compound has demonstrated significant neuroprotective effects in animal models of Alzheimer's disease and cerebral ischemia by mitigating oxidative stress, neuroinflammation, and apoptosis.
Alzheimer's Disease
In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ)₁₋₄₂ peptide, this compound treatment has been shown to reduce Aβ pathology, neuroinflammation, and oxidative stress, leading to improved cognitive function.[1][2]
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Adult wild-type mice with Aβ₁₋₄₂-induced neurotoxicity | [1] |
| This compound Dosage | 30 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Duration | 2 weeks | [1] |
| Key Findings | - Reduced Aβ, phosphorylated tau (p-tau), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) expression. - Decreased neuroinflammation by inhibiting Toll-like receptor 4 (TLR4), phosphorylated nuclear factor-κB (pNF-κB), and interleukin-1β (IL-1β). - Reduced oxidative stress by enhancing nuclear factor erythroid-related factor 2 (Nrf2) and heme oxygenase 1 (HO1) expression. - Improved memory and cognitive functions. | [1][2][3] |
Experimental Protocol: Aβ₁₋₄₂-Induced Alzheimer's Disease Model
-
Animal Model: Use adult wild-type mice. House them in a controlled environment with free access to food and water. All procedures should be approved by an institutional animal care and use committee.[3]
-
Induction of Neurotoxicity:
-
Grouping and Treatment:
-
Divide the animals into four groups: (1) Control (saline injection), (2) Aβ₁₋₄₂ only, (3) Aβ₁₋₄₂ + this compound, and (4) this compound only.
-
For the treatment groups, administer this compound (30 mg/kg, i.p.) daily for 2 weeks, starting after the Aβ₁₋₄₂ injection.[1]
-
-
Behavioral and Biochemical Analysis:
-
Perform behavioral tests such as the Y-maze and Morris water maze to assess cognitive function.[3]
-
At the end of the treatment period, euthanize the animals and collect brain tissue (cortex and hippocampus) for biochemical analysis.
-
Use Western blotting and confocal microscopy to analyze the expression of proteins related to Aβ pathology, neuroinflammation, and oxidative stress.[1][3]
-
Signaling Pathway
Caption: this compound neuroprotective mechanism in Alzheimer's disease.
Cerebral Ischemia
This compound has shown neuroprotective potential in animal models of global and focal cerebral ischemia by reducing oxidative stress and neuronal death.[4][5]
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Mongolian gerbils (global ischemia) or Sprague-Dawley rats (focal ischemia) | [4][5] |
| This compound Dosage | 3, 10, or 30 mg/kg (gerbils); 10 or 30 mg/kg (rats) | [4][5] |
| Administration Route | Intraperitoneal (i.p.) injection | [4][5] |
| Treatment Schedule | 30 minutes prior to occlusion | [4] |
| Key Findings | - Attenuated neurological symptoms and locomotor activity. - Increased the number of surviving neurons in the hippocampal CA1 region. - Reduced levels of malondialdehyde (MDA), a marker of oxidative stress. - Decreased infarct volume. | [4][5] |
In a mouse model of ischemia-reperfusion injury, a single 50 mg/kg dose of this compound administered immediately after reperfusion significantly increased the number of healthy cells in the hippocampus and decreased apoptosis by reducing caspase-3 and increasing c-JUN expression.[6][7][8]
Experimental Protocol: Global Cerebral Ischemia Model
-
Animal Model: Use Mongolian gerbils.
-
Induction of Ischemia:
-
Anesthetize the animals.
-
Induce global cerebral ischemia by bilateral carotid artery occlusion for 5 minutes.[4]
-
-
Grouping and Treatment:
-
Divide animals into groups: (1) Sham-operated, (2) Ischemia + vehicle, (3) Ischemia + this compound (3, 10, or 30 mg/kg).
-
Administer this compound or vehicle i.p. 30 minutes before the ischemic insult.[4]
-
-
Assessment:
-
Evaluate neurological symptoms and locomotor activity.
-
Harvest brains for histological analysis to determine neuronal survival in the hippocampus.
-
Measure MDA levels in brain homogenates to assess oxidative stress.[4]
-
Experimental Workflow
Caption: Experimental workflow for cerebral ischemia study.
Cardioprotective Applications
A derivative of this compound, lactosylphenyl Trolox, has been shown to be more effective than Trolox in reducing myocardial infarct size in a rabbit model of ischemia-reperfusion.[9]
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | New Zealand white rabbits | [9] |
| Compound | Lactosylphenyl Trolox | [9] |
| Dosage | 2.5, 5.0, and 10 µmol/kg | [9] |
| Administration Route | Intravenous (i.v.) bolus injection | [9] |
| Treatment Schedule | 1-2 minutes before reperfusion | [9] |
| Key Findings | - Dose-dependent reduction in myocardial necrosis. - Significant myocardial salvage compared to control and Trolox-treated groups. | [9] |
Experimental Protocol: Myocardial Ischemia-Reperfusion Model
-
Animal Model: Use New Zealand white rabbits (approx. 3.5 kg).
-
Induction of Ischemia:
-
Anesthetize the rabbits.
-
Induce myocardial ischemia by ligating the main branch of the anterior ventricular coronary artery for 1 hour.[9]
-
-
Grouping and Treatment:
-
Divide animals into groups: (1) Saline control, (2) Lactosylphenyl Trolox (2.5, 5.0, or 10 µmol/kg), (3) Trolox.
-
Administer a 30 ml bolus of the respective treatment intravenously 1-2 minutes before releasing the ligation to allow for reperfusion.[9]
-
-
Infarct Size Assessment:
-
After 3 hours of reperfusion, euthanize the animals.
-
Identify the area at risk and the area of necrosis using Evans Blue and tetrazolium red staining, respectively.
-
Quantify the infarct size by planimetry and confirm with histopathology.[9]
-
Logical Relationship of Cardioprotection
Caption: Cardioprotective effect of Lactosylphenyl Trolox.
Anti-inflammatory Applications
This compound has demonstrated anti-arthritic, anti-inflammatory, and antioxidant effects in a rat model of rheumatoid arthritis.[10][11]
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats with Complete Freund's Adjuvant (CFA)-induced arthritis | [10][11][12] |
| This compound Dosage | 20 mg/kg/day | [10][12] |
| Administration Route | Oral | [10][12] |
| Treatment Duration | 2 weeks | [10][11] |
| Key Findings | - Ameliorated histological damage to the ankle joint. - Reduced serum levels of pro-inflammatory cytokines (TNF-α, IL-17) and increased anti-inflammatory cytokine (IL-13). - Suppressed NF-κB signaling and inhibited matrix metalloproteinases (MMPs). - Activated the Nrf2 antioxidant pathway. | [10][11] |
Experimental Protocol: CFA-Induced Arthritis Model
-
Animal Model: Use male Wistar rats.
-
Induction of Arthritis:
-
Grouping and Treatment:
-
Assessment:
-
Monitor paw volume and arthritis score.
-
At the end of the study, collect blood for analysis of inflammatory markers (RF, ACPA, cytokines) and oxidative stress markers.[11][13]
-
Collect ankle joint tissue for histological examination and Western blot analysis of signaling proteins (NF-κB, iNOS, Nrf2, MMPs).[10][11]
-
Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory mechanism of this compound in arthritis.
References
- 1. Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of trolox in global cerebral ischemia in gerbils [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Role of Trolox in Hippocampus after Ischemia Reperfusion Injury in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of experimental myocardial infarct size by infusion of lactosylphenyl Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Diosmin and Trolox Have Anti-Arthritic, Anti-Inflammatory and Antioxidant Potencies in Complete Freund’s Adjuvant-Induced Arthritic Male Wistar Rats: Roles of NF-κB, iNOS, Nrf2 and MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diosmin and Trolox Have Anti-Arthritic, Anti-Inflammatory and Antioxidant Potencies in Complete Freund's Adjuvant-Induced Arthritic Male Wistar Rats: Roles of NF-κB, iNOS, Nrf2 and MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Trolox Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for (S)-Trolox antioxidant assays, primarily focusing on the ABTS/TEAC (Trolox Equivalent Antioxidant Capacity) assay.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time crucial for the this compound antioxidant assay?
A1: Optimizing the incubation time is critical because different antioxidant compounds react with the ABTS•+ radical at varying rates.[1] Some antioxidants, like simple phenols, may react almost instantaneously (within 1-5 minutes), while others, such as complex polyphenols or thiol-containing compounds, exhibit slower or biphasic reaction kinetics, requiring significantly longer incubation periods (30-60 minutes or more) to reach completion.[1] Using a single, fixed incubation time for all samples can lead to an underestimation of the true antioxidant capacity for slower-reacting compounds.[1][2]
Q2: What is a typical range for incubation time in an ABTS/TEAC assay?
A2: Standard protocols often suggest a fixed incubation time ranging from 5 to 30 minutes at room temperature.[1] However, research has demonstrated that this fixed-point measurement can be a source of error. For some compounds, the reaction may not reach its endpoint within this timeframe, leading to inaccurate results.[3] Therefore, it is highly recommended to perform a kinetic analysis for each new type of sample to determine the optimal incubation time.
Q3: How does the type of antioxidant affect the required incubation time?
A3: The chemical nature of the antioxidant is a primary determinant of its reaction rate with the ABTS•+ radical. Simple phenols and Vitamin C tend to react quickly, while more complex molecules like tannins and certain thiols react more slowly.[1] Some compounds even show an initial rapid reaction followed by a prolonged, slower phase.[1]
Q4: Can pH influence the incubation time and overall assay results?
A4: Yes, pH can significantly impact the reaction kinetics and the measured antioxidant capacity. For some compounds, particularly peptides containing amino acids like cysteine, tyrosine, and tryptophan, the ABTS radical scavenging activity is strongly dependent on the pH of the reaction medium.[4] It is crucial to maintain a consistent and appropriate pH throughout the experiment to ensure reliable and reproducible results.
Q5: What are the consequences of an insufficient incubation time?
Q6: What are the signs that my incubation time may be too short?
A6: If you observe that the absorbance of your sample wells continues to decrease significantly after the standard measurement time, it is a strong indication that the reaction has not yet reached its endpoint and a longer incubation time is required. Performing a kinetic read (taking measurements at multiple time points) can help visualize the reaction progress and determine the point at which it plateaus.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or low TEAC values for known antioxidants. | Incubation time is too short for the specific antioxidant to fully react. | Perform a kinetic study by measuring the absorbance at several time points (e.g., 5, 10, 20, 30, 60 minutes) to determine when the reaction reaches a plateau. Use this optimal time for subsequent experiments with similar samples.[1] |
| High variability between replicate wells. | The reaction had not reached a stable endpoint at the time of measurement. | Increase the incubation time to ensure the reaction goes to completion for all replicates. Ensure thorough mixing of reagents and samples. |
| Different TEAC values for the same sample across different experimental runs. | Inconsistent incubation timing between assays. | Use a precise timer and a consistent workflow for adding reagents and taking measurements. Consider using a multi-channel pipette or an automated liquid handling system for simultaneous reagent addition.[5] |
| Biphasic reaction curve observed (initial fast decrease in absorbance followed by a slow, prolonged decrease). | The sample contains a mixture of fast- and slow-reacting antioxidants. | Determine if the initial fast reaction or the complete reaction endpoint is more relevant to your research question. If the total antioxidant capacity is desired, extend the incubation time until the absorbance stabilizes. Report the incubation time with your results.[1] |
Data Presentation
Table 1: Influence of Incubation Time on Trolox Linearity
This table summarizes the effect of different incubation times on the linearity (R²) of the Trolox standard curve in a TEAC assay. Longer incubation times generally result in better linearity.
| Incubation Time (minutes) | Correlation Coefficient (R²) |
| 3 | 0.4977 |
| 6 | 0.6569 |
| 9 | 0.7798 |
| 12 | 0.8775 |
| 15 | 0.9560 |
| 18 | 0.9838 |
| 21 | 0.9932 |
| 24 | 0.9955 |
| 27 | 0.9958 |
| 30 | 0.9952 |
| (Data adapted from a study on the performance of the TEAC assay)[2][6] |
Table 2: Recommended Incubation Time Considerations for Different Antioxidant Classes
| Antioxidant Class | Examples | Reaction Kinetics | Recommended Approach |
| Simple Phenols & Vitamin C | Gallic Acid, Ascorbic Acid | Fast (may complete in < 1-5 minutes) | A short, fixed incubation time may suffice, but a preliminary kinetic check is still recommended.[1] |
| Complex Polyphenols | Tannins, Chlorogenic Acid | Biphasic or Slow (may require 30-60 minutes or longer) | A full kinetic analysis is essential to determine the correct incubation time.[1] |
| Thiols | Glutathione, Cysteine | Can be slow and pH-dependent | Optimize both incubation time and pH for reliable results.[1] |
Experimental Protocols
Protocol 1: Preparation of ABTS•+ Radical Cation Stock Solution
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the 7 mM ABTS solution with the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This ensures the complete formation of the ABTS•+ radical cation.[7]
-
The resulting ABTS•+ solution is stable for over two days when stored in the dark at room temperature.[7]
Protocol 2: Kinetic Analysis for Optimal Incubation Time Determination
-
Before each assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare a series of dilutions for your this compound standard and your test samples.
-
In a 96-well plate, add a specific volume of your standards and samples to their respective wells.
-
Add the diluted ABTS•+ solution to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Read the absorbance of each well at 734 nm at regular intervals (e.g., every 2 minutes) for a total period that is expected to be sufficient for the reaction to complete (e.g., 60-90 minutes).
-
Plot the absorbance versus time for each sample and standard. The optimal incubation time is the point at which the absorbance reading stabilizes (i.e., the curve plateaus).
Protocol 3: Standard TEAC Assay with Optimized Incubation Time
-
Prepare the diluted ABTS•+ solution and your standards and samples as described in Protocol 2.
-
Add your standards and samples to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at a controlled room temperature for the optimized incubation time determined in Protocol 2.[1]
-
After the incubation period, read the absorbance of each well at 734 nm.[1]
-
Calculate the percentage of inhibition for each sample and standard and construct a standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your samples.
Mandatory Visualizations
Caption: Workflow for the ABTS/TEAC assay, including the crucial step of optimizing the incubation time.
Caption: Factors influencing the optimization of incubation time for accurate TEAC assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Prooxidant effects of (S)-Trolox at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the prooxidant effects of (S)-Trolox at high concentrations during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, a known antioxidant, is causing oxidative stress and reducing cell viability. What is happening?
A1: You are likely observing the dual nature of Trolox, which can switch from an antioxidant to a prooxidant at high concentrations.[1][2] This is a known phenomenon for many antioxidant compounds, including vitamin C and other vitamin E analogs.[3][4][5] Instead of quenching reactive oxygen species (ROS), high concentrations of Trolox can lead to their generation, causing cellular damage, reduced cell viability, and even apoptosis.[1][2]
Q2: At what concentration does this compound typically switch to a prooxidant?
A2: The concentration threshold is highly dependent on the cell type and experimental conditions.[1] For example, in HeLa cells, Trolox exhibits antioxidant activity at concentrations between 2.5–15 µM, but a dose-dependent prooxidant effect is observed at concentrations of 40 µM and higher after 24 hours of exposure.[1][2] It is crucial to perform a dose-response curve for your specific cell line to determine the antioxidant/prooxidant inversion threshold.[1]
Q3: What is the underlying mechanism for this prooxidant effect?
A3: The primary mechanism involves the formation of a phenoxyl radical. When Trolox scavenges a free radical by donating a hydrogen atom from its chromanol ring, it becomes a phenoxyl radical itself.[1][2] At high concentrations, these phenoxyl radicals can:
-
Extract hydrogen atoms from polyunsaturated fatty acids, initiating lipid peroxidation.[1]
-
Oxidize other biomolecules, such as ascorbate, propagating a radical chain reaction.[1][2]
-
Interact with transition metal ions (e.g., Cu²⁺, Fe³⁺), leading to redox cycling and the generation of highly reactive hydroxyl radicals via Fenton-like reactions.[1][3][6]
Q4: How can I confirm that I am observing a prooxidant effect in my experiment?
A4: To confirm a prooxidant effect, you should measure established markers of oxidative stress. An increase in these markers following treatment with high concentrations of Trolox would indicate prooxidant activity. Key indicators include:
-
Increased Intracellular ROS: Use fluorescent probes like CM-H₂DCFDA or Carboxy-H₂DCFDA to measure a direct increase in cellular ROS levels.[1][7]
-
Reduced Cell Viability: Perform assays like MTS or MTT to quantify a decrease in cell viability, which can be caused by oxidative damage.[7][8]
-
Induction of Apoptosis: The prooxidant effect at high concentrations has been linked to the induction of apoptosis.[1][7] This can be measured by events like Apoptotic Volume Decrease (AVD) or caspase activation.[1][2]
-
Increased Lipid Peroxidation: Measure byproducts of lipid peroxidation, such as malondialdehyde (MDA), using assays like the TBARS assay.[9]
Q5: Besides concentration, what other experimental factors can promote the prooxidant activity of Trolox?
A5: Several factors can influence this behavior:
-
Presence of Transition Metals: Free metal ions like copper (Cu²⁺) and iron (Fe³⁺) can synergistically enhance the prooxidant effects of Trolox.[1][6] Ensure your media and buffers are free of contaminating metal ions or consider using a metal chelator if appropriate for your experiment.
-
Redox Environment: The overall redox state of the cell or system can play a role. In a system where other antioxidants (like α-tocopherol) are depleted, Trolox is more likely to exhibit prooxidant behavior.
-
Cell Type: The dual antioxidant/prooxidant behavior of Trolox shows cell-type specificity.[1] Different cell lines have varying sensitivities and endogenous antioxidant capacities. For example, in neuroblastoma cells, a pro-inflammatory (toxic) effect was seen at 100, 400, and 800 µM, while an antioxidant effect was noted at 200 µM.[10]
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on HeLa Cells (24h Exposure)
| This compound Concentration | Observed Effect | % Variation in ROS (CM-H₂DCFDA) | Cell Viability | Reference |
| 2.5 - 10 µM | Antioxidant | ~ -20% (Decrease) | Unaffected | [1] |
| 15 µM | Reduced Antioxidant | Slight Decrease | Unaffected | [1] |
| 20 µM | Neutral | No significant change | Unaffected | [1] |
| 40 - 160 µM | Prooxidant | Dose-dependent Increase | Reduced | [1] |
Table 2: Synergistic Prooxidant Effects of this compound in A2780 Ovarian Cancer Cells
| Treatment | Intracellular ROS Level (vs. Control) | IC₅₀ of Curcumin | Reference |
| Curcumin (10 µM) | Moderately Increased | ~5.4 µM | [7] |
| Trolox (50 µM) | No significant change | - | [7] |
| Curcumin (10 µM) + Trolox (50 µM) | Significantly Enhanced | 0.58 µM (with 10 µM Trolox) | [7] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using Carboxy-H₂DCFDA
This protocol is adapted from studies measuring ROS generation in response to Trolox and other compounds.[7]
Materials:
-
6-well plates
-
Carboxy-H₂DCFDA fluorescent probe (stock solution 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Serum-free cell culture medium
-
Tert-butyl hydroperoxide (TBHP) for positive control (optional)
Procedure:
-
Cell Seeding: Seed cells (e.g., A2780) in a 6-well plate at a density of 2.5 x 10⁵ cells/well and culture for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., a low antioxidant dose, a high prooxidant dose) and/or other compounds for the desired time period (e.g., 30 min, 1h, 2h). Include an untreated control. A positive control can be established by treating cells with 100 µM TBHP for 1 hour.[7]
-
Cell Harvest & Washing: After treatment, exchange the medium for serum-free medium and incubate at 4°C for 10 minutes. Wash cells twice with 4 ml of HBSS.
-
Probe Loading: Prepare a 25 µM working solution of Carboxy-H₂DCFDA in warm (37°C) HBSS. Add the working solution to the cells and incubate.
-
Analysis: After incubation, harvest the cells. Analyze the fluorescence of the oxidized probe (indicative of ROS levels) using flow cytometry.
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol is used to determine the cytotoxic effects of high concentrations of this compound.[7]
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTS Addition: Following the incubation period, add the MTS reagent directly to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-4 hours, or until a color change is apparent.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Prooxidant signaling pathway of this compound at high concentrations.
Caption: Experimental workflow to assess dual effects of this compound.
References
- 1. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease [mdpi.com]
- 3. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prooxidant and antioxidant effects of Trolox on ferric ion-induced oxidation of erythrocyte membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]
- 10. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
Technical Support Center: Interference in (S)-Trolox Based Assays
Welcome to the technical support center for (S)-Trolox based antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to compound interference in these assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you obtain accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are this compound based assays and why are they used?
A1: this compound based assays are a common set of methods used to measure the total antioxidant capacity of a sample. This compound, a water-soluble analog of vitamin E, is used as a standard for calibration. These assays are widely used due to their simplicity, speed, and applicability to a wide range of samples. Common examples include the Trolox Equivalence Antioxidant Capacity (TEAC) assay using the ABTS radical, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Q2: What are the basic principles behind the common this compound based assays?
A2: These assays are primarily based on two types of chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
HAT-based assays , like ORAC, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
SET-based assays , such as TEAC/ABTS, DPPH, and FRAP, measure the ability of an antioxidant to reduce an oxidant by transferring an electron. The color of the oxidant changes upon reduction, and this change is measured spectrophotometrically.
Q3: What does the "Trolox Equivalence" (TE) value signify?
A3: The Trolox Equivalence (TE) value represents the antioxidant capacity of a sample relative to that of Trolox. It is calculated from the calibration curve of this compound and is expressed as µmol of Trolox equivalents per gram or milliliter of the sample. This allows for the standardization and comparison of antioxidant capacity measurements across different samples and laboratories.
Q4: What are the most common sources of interference in these assays?
A4: Interference can arise from various sources, including:
-
Colored compounds in the sample that absorb light at the same wavelength as the assay's chromogen.
-
Reducing agents that are not antioxidants but can still reduce the radical probe, leading to an overestimation of antioxidant capacity.
-
Metal ions that can interact with the sample or assay reagents.
-
Proteins that can bind to antioxidants or the radical probe, masking their activity.
-
Lipophilic compounds that have poor solubility in the aqueous assay medium.
-
Reaction products of the test compound that may also possess antioxidant activity.[1][2]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results
Q: My results are varying significantly between replicates and different experimental runs. What could be the cause?
A: Inconsistent results can stem from several factors related to assay conditions and sample preparation.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Ensure that all reagents, especially the radical solutions (ABTS•+ or DPPH•), are prepared fresh and consistently for each experiment. The concentration of the radical solution should be verified spectrophotometrically before each use.
-
Control Reaction Time and Temperature: The reaction kinetics of different antioxidants can vary. It is crucial to standardize the incubation time for all samples and standards. Temperature fluctuations can also affect reaction rates, so ensure a constant temperature is maintained throughout the assay.
-
Ensure pH Stability: The pH of the reaction medium can significantly influence the antioxidant activity of compounds. Use a stable buffer system and ensure the final pH is consistent across all wells.
-
Check for Sample Solubility: If your sample contains lipophilic compounds, they may not be fully soluble in the assay medium, leading to variability. Consider using a co-solvent or a lipophilic-adapted assay protocol.
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors. Ensure your pipettes are calibrated regularly and use proper pipetting techniques.
Issue 2: Overestimation of Antioxidant Capacity (False Positives)
Q: My sample shows unexpectedly high antioxidant activity. What could be causing this?
A: Overestimation is often due to the presence of non-antioxidant compounds that can react with the assay's radical probe.
Troubleshooting Steps:
-
Check for Reducing Agents: Non-antioxidant reducing agents, such as DTT, 2-mercaptoethanol, and even some sugars, can directly reduce the radical probe, leading to a false-positive result.[3] If your sample contains these, they need to be removed or accounted for.
-
Assess for Color Interference: If your sample is colored, it may absorb light at the same wavelength used for measurement, leading to an artificially high reading. To correct for this, run a sample blank containing the sample and the solvent but without the radical solution. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with the radical.[4]
-
Consider the Formation of Secondary Antioxidants: The initial reaction of your compound with the radical might produce byproducts that are also potent antioxidants.[1][2] This can lead to a continuous and increasing absorbance change over time. Analyzing the reaction kinetics can help identify such phenomena.
Issue 3: Underestimation of Antioxidant Capacity (False Negatives)
Q: My sample, which is expected to have high antioxidant activity, is showing low values. Why?
A: Underestimation can occur due to several factors that prevent the antioxidant from reacting efficiently with the radical probe.
Troubleshooting Steps:
-
Evaluate Reaction Kinetics: Some antioxidants react very slowly with the radical probe. The standard incubation time might not be sufficient for the reaction to reach completion.[5][6] Consider extending the incubation time and monitoring the reaction kinetically to determine the optimal endpoint.
-
Address Solubility Issues: As mentioned earlier, poor solubility of lipophilic compounds in aqueous buffers can lead to underestimation. Use appropriate solvents or modified protocols for such samples.
-
Check for Protein Binding: If your sample has a high protein content, the proteins can bind to the antioxidant compounds, making them unavailable to react with the radical probe.[7] Consider deproteinizing your sample before the assay.
-
Metal Chelation: In the ORAC assay, metal ions can form complexes with antioxidant compounds, underestimating their ability to scavenge peroxyl radicals. The addition of a chelating agent like EDTA can help mitigate this interference.[8]
Quantitative Data on Interfering Compounds
The extent of interference can vary depending on the compound, its concentration, and the specific assay conditions. The table below summarizes potential interferences; however, it is crucial to validate the assay for your specific sample matrix.
| Interfering Substance | Assay(s) Affected | Mechanism of Interference | Effect on Result | Mitigation Strategy |
| Colored Compounds (e.g., anthocyanins) | TEAC/ABTS, DPPH | Spectral overlap with the chromogen's absorbance wavelength. | Overestimation | Run a sample blank and subtract its absorbance.[4][9] |
| Reducing Agents (e.g., DTT, Ascorbic Acid at high conc.) | TEAC/ABTS, DPPH, FRAP | Direct reduction of the radical/metal ion. | Overestimation | Sample cleanup (e.g., dialysis, size-exclusion chromatography) or use of a compatible assay.[10] |
| Proteins (e.g., albumin) | TEAC/ABTS, DPPH, ORAC | Binding to antioxidants or the radical probe, masking their activity. | Underestimation | Deproteinization of the sample (e.g., precipitation, filtration).[7][11] |
| Metal Ions (e.g., Fe²⁺, Cu⁺) | ORAC, FRAP (as part of reagent) | Can act as pro-oxidants or form complexes with antioxidants. | Variable (Over- or Underestimation) | Addition of chelating agents like EDTA (for ORAC).[8] |
| Lipophilic Compounds in Aqueous Media | All | Poor solubility and aggregation, reducing effective concentration. | Underestimation | Use of co-solvents (e.g., ethanol, acetone) or lipophilic-adapted protocols. |
| Flavonoids (e.g., Chrysin) | TEAC/ABTS | Formation of reaction products that also have antioxidant activity. | Overestimation | Analyze reaction kinetics; consider that the TEAC value may reflect the combined activity of the parent compound and its products.[1][2] |
Experimental Protocols
Protocol 1: Correction for Color Interference in DPPH/ABTS Assays
-
Prepare Sample Dilutions: Prepare a series of dilutions of your sample in the appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Set up the Assay Plate:
-
Sample Wells: Add your sample dilutions to the wells of a 96-well plate.
-
Sample Blank Wells: To separate wells, add the same sample dilutions.
-
Control Wells: Add the solvent to wells for the negative control.
-
Standard Wells: Add this compound standard solutions to dedicated wells.
-
-
Add Reagents:
-
To the Sample Wells , Control Wells , and Standard Wells , add the DPPH or ABTS radical solution.
-
To the Sample Blank Wells , add only the solvent instead of the radical solution.
-
-
Incubate: Incubate the plate under the standard conditions for your assay (e.g., 30 minutes in the dark at room temperature).
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS).
-
Calculate Corrected Absorbance: For each sample dilution, subtract the absorbance of the corresponding Sample Blank Well from the absorbance of the Sample Well.
-
Determine Antioxidant Capacity: Use the corrected absorbance values to calculate the percentage of inhibition and the TEAC value from the this compound standard curve.
Protocol 2: Deproteinization of Samples
For samples with high protein content, such as serum or cell lysates, protein removal is recommended.
Method 1: Acetone (B3395972)/Trichloroacetic Acid (TCA) Precipitation
-
Precipitation: To your sample, add four volumes of cold acetone or a 10% TCA solution.
-
Incubate: Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the deproteinized sample, for analysis.
-
Resolubilization (if protein is the target): If the protein fraction is of interest, the pellet can be resolubilized in an appropriate buffer.
Method 2: Centrifugal Filtration
-
Choose Filter: Select a centrifugal filter unit with a molecular weight cut-off (MWCO) that will retain the proteins while allowing the smaller antioxidant molecules to pass through (e.g., 10 kDa MWCO).
-
Load Sample: Add your sample to the filter unit.
-
Centrifuge: Centrifuge according to the manufacturer's instructions.
-
Collect Filtrate: The filtrate will contain the deproteinized sample, which can then be used in the antioxidant assay.
Visualizations
Caption: Mechanism of the TEAC/ABTS Assay.
Caption: Troubleshooting workflow for interference in antioxidant assays.
Caption: Interference by formation of antioxidant reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The predictive value of the antioxidant capacity of structurally related flavonoids using the Trolox equivalent antioxidant capacity (TEAC) assay [repository.tno.nl]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between flavonoids and proteins: effect on the total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Improving Trolox Equivalent Antioxidant Capacity (TEAC) Measurements
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of Trolox Equivalent Antioxidant Capacity (TEAC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the TEAC/ABTS assay?
The TEAC assay measures the total antioxidant capacity of a substance by assessing its ability to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[1] The ABTS radical cation is a blue-green chromophore with a distinct absorbance at specific wavelengths, most commonly 734 nm.[2][3] When an antioxidant is introduced, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in the solution's color and absorbance.[2] This decolorization is proportional to the concentration of antioxidants in the sample.[2] The antioxidant capacity is then quantified by comparing the sample's activity to that of Trolox, a water-soluble analog of Vitamin E, and is expressed as Trolox Equivalents (TE).[2]
Q2: Why must the ABTS•+ radical solution be prepared 12-16 hours in advance?
The 12-16 hour incubation period is crucial for the complete and stable formation of the ABTS•+ radical cation from the reaction between ABTS and a strong oxidizing agent like potassium or ammonium (B1175870) persulfate.[2][4] This extended time ensures that the reaction reaches equilibrium, resulting in a stable stock of the radical cation, which is essential for reproducible results.[5][6] While the radical is stable for over two days when stored in the dark, its absorbance can vary within the first 18 hours of preparation.[7] Therefore, preparing it the day before use is recommended for consistency.[7]
Q3: My sample is colored. How can I prevent interference with the absorbance reading?
Interference from colored samples is a known limitation, as the sample's intrinsic absorbance can overlap with that of the ABTS•+.[3] To correct for this, a sample blank must be prepared for each sample concentration. The sample blank should contain the sample and the solvent used, but not the ABTS•+ solution. The absorbance of this blank is then subtracted from the absorbance of the corresponding sample that includes the ABTS•+ solution. This corrected value provides a more accurate measure of the antioxidant activity.
Q4: What is the difference between kinetic and endpoint assays in TEAC measurements?
Endpoint assays measure the absorbance at a single, fixed time point after the sample is added to the ABTS•+ solution (e.g., after 6 minutes).[8] This approach is simple but can be inaccurate if the antioxidants in the sample react slowly and have not reached completion by the measurement time, leading to an underestimation of antioxidant capacity.[3][9]
Kinetic assays involve taking multiple absorbance readings over a period. This approach is beneficial as different antioxidants may require varying amounts of time to fully react with the ABTS•+ radical.[10] By monitoring the reaction over time, you can ensure that the reaction has reached a steady state or endpoint, providing a more accurate assessment, especially for slow-reacting compounds.[8][10]
Troubleshooting Guide
This guide addresses common problems encountered during the TEAC assay, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Variability / Poor Reproducibility | 1. Inconsistent ABTS•+ Preparation: Radical solution was not allowed to stabilize for 12-16 hours, or absorbance was not standardized.[11] 2. pH Sensitivity: The antioxidant potential of certain compounds (e.g., peptides) is highly dependent on pH.[8][12] 3. Temperature Fluctuations: Reaction rates are sensitive to temperature changes. | 1. Standardize Radical Preparation: Strictly follow the protocol of incubating the ABTS and persulfate mixture for 12-16 hours in the dark. Before each use, dilute the stock with the appropriate buffer (e.g., PBS) to a consistent absorbance of 0.700 ± 0.02 at 734 nm.[2][11] 2. Control pH: Use a consistent, buffered solution (e.g., Phosphate Buffered Saline, pH 7.4) for all dilutions and reactions to minimize pH-related variability.[8][11] 3. Maintain Constant Temperature: Pre-equilibrate reagents and the microplate reader to a constant temperature (e.g., 30°C) before starting the assay.[6] |
| Non-Linear or Poor Standard Curve | 1. Incorrect Trolox Dilutions: Errors in preparing the serial dilutions of the Trolox standard. 2. Degraded Trolox Standard: Trolox solutions can degrade over time. 3. Inappropriate Concentration Range: The selected range of Trolox concentrations may be too high or too low for the assay's linear range. | 1. Prepare Fresh Standards: Always prepare fresh Trolox standard dilutions for each experiment from a reliable stock solution. Do not store diluted standards.[10] 2. Verify Pipetting: Ensure pipettes are properly calibrated and use careful technique to prepare accurate serial dilutions. 3. Optimize Range: Perform a preliminary experiment to determine the optimal concentration range for Trolox that yields a linear response (typically 0-250 µM).[13][14] |
| Low or No Antioxidant Activity Detected | 1. Incomplete Reaction: The incubation time is too short for the specific antioxidant to react with the ABTS•+.[3] 2. Sample Insolubility: The sample, especially if lipophilic, may not be fully dissolved in the aqueous assay buffer, reducing its availability to react.[11] 3. Sample Degradation: The antioxidant compound may be unstable and degrade before or during the assay. | 1. Extend Incubation Time: For unknown samples, perform a kinetic assay by monitoring the absorbance at several time points (e.g., 6, 15, 30, and 60 minutes) to determine when the reaction reaches its endpoint.[3][11] 2. Improve Solubility: For lipophilic samples, dissolve the stock in a suitable organic solvent (e.g., ethanol (B145695), acetone) and then dilute it further in the assay buffer. Ensure the final solvent concentration does not interfere with the assay.[10][11] 3. Handle Samples Appropriately: Prepare sample solutions fresh just before the assay. Protect them from light and heat to prevent degradation. |
| Absorbance of ABTS•+ Control is Unstable or Drifts | 1. Incomplete Radical Formation: The ABTS•+ solution was not incubated for the full 12-16 hours. 2. Light Exposure: The ABTS•+ radical is light-sensitive and can decay.[3] 3. Temperature Effects: The stability of the radical can be affected by temperature changes. | 1. Ensure Proper Incubation: Always allow the full 12-16 hour dark incubation period for the radical solution to form completely.[5] 2. Protect from Light: Store the ABTS•+ stock solution in the dark (e.g., in an amber vial or wrapped in foil). Perform assay steps in a 96-well plate away from direct light.[5] 3. Maintain Thermal Stability: Keep the ABTS•+ working solution at a stable temperature throughout the experiment. |
Visualizations and Diagrams
Chemical Pathway of ABTS Radical Scavenging
Caption: ABTS radical generation via oxidation and subsequent scavenging by an antioxidant.
Standard TEAC Assay Workflow
Caption: Step-by-step experimental workflow for the Trolox Equivalent Antioxidant Capacity assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow to diagnose and solve inconsistent results in TEAC assays.
Detailed Experimental Protocol
This protocol describes the improved ABTS decolorization assay, adapted for a 96-well microplate format.
1. Reagent and Solution Preparation
-
7 mM ABTS Stock Solution: Dissolve ABTS diammonium salt in distilled water to a final concentration of 7 mM.[2]
-
2.45 mM Potassium Persulfate Solution: Dissolve potassium persulfate in distilled water to a final concentration of 2.45 mM.[2]
-
ABTS•+ Radical Cation Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[2] Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[5] This allows for the complete formation of the radical cation.
-
Adjusted ABTS•+ Working Solution: Immediately before the assay, dilute the stock ABTS•+ solution with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[2]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 2 mM) in a suitable solvent like ethanol or PBS.[5] From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 25, 50, 100, 150, 200, 250 µM).[2][13] Prepare these fresh for each assay.
2. Assay Procedure
-
Pipetting: Into the wells of a 96-well microplate, pipette 20 µL of the standard Trolox solutions, sample solutions, or a blank (the solvent used for the samples).[2] Perform all measurements in triplicate.
-
Addition of ABTS•+ Solution: Add 180 µL of the adjusted ABTS•+ working solution to each well.[2]
-
Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 6 minutes) in the dark.[6][8] Note that some samples may require longer incubation times to react completely.[3]
-
Measurement: After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[2]
3. Data Calculation and Interpretation
-
Calculate Percentage Inhibition: Use the following formula to determine the percentage of ABTS•+ scavenging activity for each sample and standard: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[2] (The "Control" is the absorbance of the ABTS•+ solution with the blank solvent instead of a sample).
-
Generate Standard Curve: Plot the % Inhibition values for the Trolox standards against their corresponding concentrations (in µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate TEAC Value: Use the equation from the standard curve to calculate the Trolox Equivalent concentration for each sample. The TEAC value is typically expressed as µM of Trolox equivalents per gram or milliliter of the sample. Remember to account for any dilution factors used during sample preparation.
References
- 1. citeqbiologics.com [citeqbiologics.com]
- 2. benchchem.com [benchchem.com]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. protocols.io [protocols.io]
- 6. plant-stress.weebly.com [plant-stress.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
- 14. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (S)-Trolox Degradation in Experimental Setups
For researchers, scientists, and drug development professionals utilizing (S)-Trolox, ensuring its stability is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating this compound degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Is it still usable?
A yellowish or brownish tint in your this compound solution is a common indicator of degradation, often due to oxidation. It is highly recommended to prepare fresh solutions, especially for quantitative assays, as the presence of degradation products can interfere with your results. The primary oxidation product is Trolox quinone, which can impact the antioxidant capacity of the solution.[1][2]
Q2: How should I store my this compound stock solutions to minimize degradation?
For optimal stability, this compound stock solutions should be stored at low temperatures and protected from light. Store stock solutions prepared in organic solvents at -20°C for up to one month or at -80°C for up to six months.[3] It is best to store them under an inert gas like nitrogen or argon to prevent oxidation. Aqueous solutions of this compound are particularly unstable and should be prepared fresh before each experiment.
Q3: What factors can accelerate the degradation of this compound in my experiments?
Several factors can contribute to the degradation of this compound:
-
Exposure to Light: this compound is susceptible to photodegradation, especially under UV irradiation.[1] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Elevated pH: this compound is less stable in neutral to alkaline conditions. Increased pH can accelerate its degradation.
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, including atmospheric oxygen, will promote the degradation of this compound.
-
Elevated Temperatures: Higher temperatures can increase the rate of degradation. Solutions should be kept on ice during experiments whenever possible.
Q4: I am observing inconsistent results in my antioxidant assays using a Trolox standard curve. What could be the cause?
Inconsistent results in antioxidant assays like DPPH, ABTS, or FRAP can stem from the degradation of the this compound standard.[4] Ensure your Trolox stock solution is fresh and has been stored properly. Additionally, the reaction kinetics of your sample with the assay reagent may differ from that of Trolox, leading to variability. It is crucial to adhere to consistent incubation times for both the standard and the samples.
Q5: Can this compound act as a pro-oxidant in some experimental conditions?
Yes, this compound can exhibit a dual role, acting as a pro-oxidant at higher concentrations.[4][5] This effect is concentration-dependent and has been observed in various cell-based assays.[4] At high concentrations, the Trolox radical formed during the antioxidant cycle can participate in secondary reactions that promote oxidation. It is crucial to determine the optimal antioxidant concentration range for your specific experimental setup.
Troubleshooting Guides
Issue 1: Rapid Loss of Antioxidant Activity in Aqueous Buffers
-
Symptom: A freshly prepared this compound solution in an aqueous buffer (e.g., PBS) shows significantly lower than expected antioxidant capacity, or its activity diminishes rapidly over a short period.
-
Possible Cause: this compound is known to be unstable in aqueous solutions, especially at neutral or alkaline pH.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. Do not store them for more than a few hours, even at 4°C.
-
Use an Organic Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like ethanol (B145695) or DMSO, which can be stored at -20°C or -80°C.[3] Dilute a small aliquot of the stock solution into your aqueous buffer just before the experiment.
-
Control pH: If your experimental conditions allow, consider using a slightly acidic buffer (pH < 7) to improve stability.
-
Issue 2: Inconsistent Standard Curves in Antioxidant Capacity Assays (e.g., TEAC/ABTS assay)
-
Symptom: The standard curve generated using this compound shows poor linearity (R² value < 0.99) or high variability between replicate measurements.
-
Possible Cause: This can be due to the degradation of the Trolox standards, improper preparation of the ABTS radical solution, or inconsistent reaction times.
-
Troubleshooting Steps:
-
Verify Trolox Integrity: Prepare fresh Trolox standards from a properly stored stock solution for each assay.
-
Standardize ABTS Radical Preparation: Ensure the ABTS radical cation is properly and consistently generated. The absorbance of the ABTS•+ solution should be adjusted to a consistent value (e.g., 0.70 ± 0.02 at 734 nm) before each experiment.[6]
-
Control Incubation Time: The reaction between antioxidants and the ABTS radical can be time-dependent. Use a consistent and appropriate incubation time for all standards and samples.[4]
-
Check for Solvent Effects: Ensure that the solvent used to dissolve the samples does not interfere with the assay. The solvent for the standards and the samples should be the same.
-
Data Presentation
Table 1: Photodegradation Kinetics of this compound
The following table summarizes the photodegradation kinetics of this compound in an aqueous solution and a hydro-ethanolic gel upon UVB irradiation, both in the absence and presence of titanium dioxide (TiO₂), a common photocatalyst.
| Medium | Condition | Rate Constant (k) [M s⁻¹] |
| Water (pH 3.8) | Without TiO₂ | 1.13 × 10⁻⁷ |
| Water (pH 3.8) | With TiO₂ | 1.21 × 10⁻⁷ |
| HEC Gel (pH 3.8) | Without TiO₂ | 0.87 × 10⁻⁷ |
| HEC Gel (pH 3.8) | With TiO₂ | 1.18 × 10⁻⁷ |
Data extracted from Carlotti et al., 2008.[1]
Table 2: Concentration-Dependent Effects of this compound on Cellular Reactive Oxygen Species (ROS)
This table illustrates the dual antioxidant and pro-oxidant effects of this compound at different concentrations in HeLa cells after 24 hours of exposure. The percentage variation of CM-H₂DCFDA fluorescence indicates changes in intracellular ROS levels.
| This compound Concentration (µM) | Effect on ROS Levels |
| 2.5 - 15 | Antioxidant (ROS reduction) |
| 20 | No significant effect |
| 40 - 160 | Pro-oxidant (dose-dependent ROS increase) |
Data summarized from Ghibelli et al., 2020.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.[7][8][9]
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial with the solid residue in a hot air oven at 105°C for 48 hours. Reconstitute in 1 mL of methanol before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt-hours/m², respectively.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is suitable for separating this compound from its primary degradation product, Trolox quinone.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.05% formic acid in methanol/water (90:10, v/v).
-
-
Gradient Elution:
-
Start with 40% B, linearly increase to 100% B over 10 minutes.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 20 µL.
-
Detection Wavelengths:
-
290 nm for this compound.
-
270 nm for degradation products (e.g., Trolox quinone).
-
Visualizations
This compound Degradation Pathway
Caption: Oxidative degradation pathway of this compound.
Troubleshooting Workflow for Inconsistent Antioxidant Assay Results
Caption: Decision tree for troubleshooting inconsistent antioxidant assay results.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 3. benchchem.com [benchchem.com]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Identification of degradation products of Trolox [chromaappdb.mn-net.com]
Technical Support Center: (S)-Trolox Stability in Solution
For researchers, scientists, and drug development professionals utilizing (S)-Trolox in their experiments, ensuring its stability in solution is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the auto-oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, a water-soluble analog of vitamin E, is a potent antioxidant commonly used as a standard in antioxidant capacity assays.[1] Its stability is a concern because it is susceptible to auto-oxidation, a process where it degrades, leading to a loss of its antioxidant properties and potentially interfering with experimental results. This degradation is influenced by several factors, including the solvent, pH, light exposure, and the presence of metal ions.
Q2: What are the primary degradation products of this compound?
A2: The main degradation product of this compound upon oxidation is Trolox C quinone.[2][3] This conversion involves the formation of a phenoxyl radical as an intermediate.[4] The presence of Trolox C quinone can be monitored to assess the extent of degradation.
Q3: How should solid this compound be stored?
A3: For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
-
Loss of antioxidant activity in assays over a short period.
-
Visible color change in the solution.
-
Inconsistent results between experiments.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| High pH | This compound is less stable at neutral to high pH.[5] Whenever possible, prepare aqueous solutions in a buffer with a slightly acidic pH (e.g., pH 3-6). Avoid storing aqueous solutions for more than one day.[1][6] |
| Presence of Metal Ions | Transition metal ions, such as iron and copper, can catalyze the oxidation of this compound.[7] The use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or desferrioxamine can help to sequester these metal ions and improve stability. |
| Exposure to Light | This compound is susceptible to photodegradation.[2][3] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Dissolved Oxygen | Oxygen dissolved in the solvent can contribute to auto-oxidation. When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas like nitrogen or argon.[1][6] |
Issue 2: Instability of this compound Stock Solutions
Symptoms:
-
Decreased potency of stock solutions over time.
-
Precipitation or cloudiness in the solution upon thawing.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Improper Solvent Choice | For stock solutions, organic solvents such as ethanol (B145695), DMSO, or dimethylformamide (DMF) are preferred over aqueous solutions due to better stability.[1] |
| Inadequate Storage Temperature | Store stock solutions at -20°C or -80°C for extended stability.[8] |
| Frequent Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
Quantitative Data Summary
The stability of this compound is significantly influenced by the solvent and storage conditions. The following table summarizes the recommended storage conditions and expected stability.
| Solution Type | Solvent | Storage Temperature | Recommended Maximum Storage Duration |
| Solid | - | -20°C | ≥ 2 years[1] |
| Stock Solution | Ethanol | -20°C | Up to 1 month[8] |
| Stock Solution | DMSO | -20°C / -80°C | Up to 1 month at -20°C, 6 months at -80°C (under nitrogen)[8] |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | Not recommended for more than one day[1][6] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in various assays.
Materials:
-
This compound (solid)
-
Ethanol (or DMSO), analytical grade
-
Inert gas (Nitrogen or Argon)
-
Amber vials or vials wrapped in aluminum foil
Procedure:
-
Weigh the desired amount of solid this compound in a clean, dry vial.
-
Add the appropriate volume of ethanol (or DMSO) to achieve the desired concentration (e.g., 10 mM).
-
Purge the solvent with an inert gas for several minutes before and after dissolving the this compound to minimize dissolved oxygen.
-
Cap the vial tightly.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound and its primary degradation product, Trolox C quinone, to assess the stability of a solution over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection Wavelength: Monitor at two wavelengths: approximately 290 nm for this compound and around 270 nm for Trolox C quinone.[9]
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Approximately 1 mL/min.
Procedure:
-
Prepare a standard curve for both this compound and Trolox C quinone.
-
At specified time points, take an aliquot of the this compound solution being tested for stability.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas for this compound and Trolox C quinone.
-
Calculate the concentration of each compound using the standard curve.
-
Plot the concentration of this compound over time to determine the degradation rate.
Visualizations
Auto-oxidation Pathway of this compound
The following diagram illustrates the key steps in the auto-oxidation of this compound, leading to the formation of the less active Trolox C quinone.
Caption: Auto-oxidation pathway of this compound.
Troubleshooting Workflow for this compound Instability
This workflow provides a step-by-step guide to identifying and resolving common issues related to the instability of this compound solutions.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on Antioxidant Activity of α-Tocopherol and Trolox in Oil-in-Water Emulsions | Semantic Scholar [semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of degradation products of Trolox [chromaappdb.mn-net.com]
Technical Support Center: (S)-Trolox Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Trolox. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the reaction kinetics of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers to common questions and solutions to problems you may encounter during your experiments.
Q1: My Trolox Equivalent Antioxidant Capacity (TEAC) values are inconsistent between different assays (e.g., DPPH, ABTS). Why is this happening?
A1: Inconsistent TEAC values across different antioxidant assays are a common issue and can arise from the fundamental differences in the reaction mechanisms of the assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, while both spectrophotometric, rely on different radical species with distinct reactivities and steric hindrances.
-
Different Reaction Kinetics: The reaction of this compound with the ABTS radical cation is generally faster than with the bulkier DPPH radical. This can lead to different apparent antioxidant capacities depending on the incubation time.
-
Solvent and pH Effects: The reaction rates are highly sensitive to the solvent and pH. For instance, the rate constant for the reaction of Trolox with DPPH is significantly higher in ethanol-buffer mixtures compared to pure ethanol[1][2][3][4][5]. Ensure that the solvent system and pH are consistent and appropriate for the specific assay being used.
-
Reaction Stoichiometry: The number of radicals quenched by a single Trolox molecule can vary between assays and under different conditions, further contributing to discrepancies in TEAC values.
Troubleshooting Steps:
-
Strictly adhere to a validated protocol for each assay.
-
Ensure consistent and appropriate solvent and pH conditions for each assay.
-
Run a Trolox standard curve for every new experiment and every new batch of reagents.
-
Report results with the specific assay used (e.g., "TEAC (DPPH)" or "TEAC (ABTS)").
Q2: I'm observing a pro-oxidant effect instead of an antioxidant effect with this compound. What could be the cause?
A2: this compound can exhibit a dual role, acting as an antioxidant at lower concentrations and a pro-oxidant at higher concentrations. This switch is a known phenomenon and can be influenced by several factors.
-
Concentration Dependence: In HeLa cells, for example, Trolox shows antioxidant activity in the range of 2.5–15 µM, but a pro-oxidant effect is observed at concentrations of 40 µM and higher[6][7].
-
Presence of Transition Metal Ions: Transition metal ions, such as copper (Cu²⁺), can catalyze the pro-oxidant activity of Trolox. In the presence of Cu²⁺, Trolox can reduce the metal ion, which then participates in Fenton-like reactions to generate highly reactive hydroxyl radicals[1][8].
-
Cellular Environment: The specific cellular context, including the local concentration of other antioxidants and pro-oxidants, can influence the behavior of Trolox.
Troubleshooting Steps:
-
Carefully control the concentration of this compound in your experiments. Perform a dose-response curve to identify the antioxidant and pro-oxidant ranges for your specific system.
-
If working with biological samples or media that may contain trace metals, consider the use of a chelating agent to sequester metal ions if you wish to study only the direct antioxidant effects of Trolox.
-
Be aware of the potential for pro-oxidant effects when interpreting results, especially at higher concentrations.
Q3: The reaction rate of my this compound experiment is slower than expected. What factors could be affecting the kinetics?
A3: Several factors can influence the reaction kinetics of this compound.
-
pH: The antioxidant activity of Trolox is pH-dependent. The hydrogen-donating ability of the phenolic hydroxyl group is enhanced at higher pH due to deprotonation, leading to an increased reaction rate[1][2][3][4][5]. Conversely, a lower pH can decrease the reaction rate.
-
Solvent: The choice of solvent significantly impacts the reaction kinetics. For example, the reaction of Trolox with DPPH is faster in buffered hydroalcoholic solutions than in pure ethanol[1][2][3][4][5]. The polarity and hydrogen-bonding capacity of the solvent can affect the stability of the reactants and transition states.
-
Temperature: Generally, an increase in temperature will increase the reaction rate. While specific quantitative data on the temperature dependence of Trolox kinetics is limited, it is a critical parameter to control for reproducibility.
-
Reactant Concentration: The rate of reaction is dependent on the concentration of both this compound and the radical species. Ensure accurate and consistent concentrations are used.
Troubleshooting Steps:
-
Verify and buffer the pH of your reaction mixture to the desired value.
-
Use a consistent and appropriate solvent system for your assay.
-
Maintain a constant and recorded temperature throughout the experiment.
-
Double-check the concentrations of all your reagents.
Quantitative Data Summary
The following tables summarize key quantitative data on the factors affecting this compound reaction kinetics.
Table 1: Effect of pH on the Bimolecular Rate Constant of Trolox with DPPH Radical
| pH | Solvent System | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| 7.4 | 1:1 Ethanol-Buffer Mixture | 1.1 x 10⁴ (initial step) | [1][2][3][4][5] |
| 7.4 | 1:1 Ethanol-Buffer Mixture | 2.0 x 10⁶ (second step) | [1][2][3][4][5] |
| Not Specified | Pure Ethanol (B145695) | 320 |
Table 2: Concentration-Dependent Effects of this compound in HeLa Cells
| Concentration Range | Observed Effect | Reference |
| 2.5 – 15 µM | Antioxidant | [6][7] |
| 20 µM | Reduced or no antioxidant activity | [6] |
| 40 – 160 µM | Pro-oxidant | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of this compound using the DPPH radical scavenging assay in a 96-well plate format.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and protected from light.
-
Preparation of this compound Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of standard dilutions (e.g., 0-100 µM).
-
Assay Procedure: a. Add 100 µL of the DPPH solution to each well of a 96-well plate. b. Add 100 µL of the this compound standard solutions or your test sample to the corresponding wells. c. For the blank, add 100 µL of methanol instead of the Trolox solution. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] x 100
-
Plot a standard curve of % Inhibition versus this compound concentration.
-
Determine the IC₅₀ value (the concentration of Trolox that scavenges 50% of the DPPH radicals) from the standard curve.
-
The antioxidant capacity of a test sample can be expressed as Trolox Equivalents (TE) by comparing its scavenging activity to that of the Trolox standard curve.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol describes the determination of the total antioxidant capacity of this compound using the ABTS assay.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. This will generate the dark-colored ABTS•⁺ solution.
-
Preparation of Working ABTS•⁺ Solution: a. Before use, dilute the stock ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of this compound Standard Solutions: Prepare a stock solution of this compound in the same solvent used to dilute the ABTS•⁺ solution. From the stock solution, prepare a series of standard dilutions.
-
Assay Procedure: a. Add 20 µL of the this compound standard solutions or your test sample to the corresponding wells of a 96-well plate. b. Add 180 µL of the working ABTS•⁺ solution to each well. c. Incubate the plate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition of ABTS•⁺ absorbance.
-
Plot a standard curve of % inhibition versus this compound concentration.
-
Express the antioxidant capacity of a test sample as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
The following diagrams illustrate key mechanisms and pathways related to the reaction kinetics of this compound.
Caption: General mechanisms of this compound antioxidant activity.
Caption: Pro-oxidant mechanism of this compound with copper ions.
Caption: Modulation of the Nrf2 signaling pathway by this compound.
References
- 1. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH˙ in semi-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of the reaction between the antioxidant Trolox and the free radical DPPH in semi-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyl radical formation from Cu(II)-trolox mixtures: insights into the pro-oxidant properties of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Trolox Activity in Antioxidant Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of (S)-Trolox in various antioxidant assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound activity in the TEAC/ABTS assay?
The radical scavenging activity of this compound in the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which utilizes the ABTS radical, is relatively stable across a pH range of 4.5 to 7.0.[1][2] Unlike other antioxidant standards, such as gallic acid, which show pH-dependent activity, Trolox provides consistent results in this range, making it a reliable standard.[1][2] While the activity of Trolox itself is stable, it's important to note that the antioxidant capacity of the samples being tested can be significantly influenced by pH.[1][2]
2. How does pH affect this compound in the DPPH assay?
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay's reaction kinetics and the stability of the DPPH radical can be influenced by the pH of the reaction medium. While specific quantitative data on the optimal pH for this compound in the DPPH assay is less defined in the literature compared to other assays, the assay is typically performed in an alcoholic solution (methanol or ethanol). The addition of buffers can alter the pH, and it has been noted that the absorbance of DPPH can be decreased by pH, among other factors. For consistency, it is crucial to maintain a constant pH when comparing the antioxidant activity of different samples.
3. What is the standard pH for the FRAP assay and how does it affect this compound?
The Ferric Reducing Antioxidant Power (FRAP) assay is consistently performed under acidic conditions at a pH of 3.6.[3][4][5] This low pH is necessary to maintain iron solubility. The antioxidant activity of this compound in the FRAP assay is reported to be stable between pH 4.0 and 7.0.[6]
4. What is the recommended pH for the ORAC assay with this compound?
The Oxygen Radical Absorbance Capacity (ORAC) assay is typically conducted in a phosphate (B84403) buffer at a physiological pH of 7.4.[7][8][9][10] This pH is maintained to mimic physiological conditions.
5. How does pH affect the solubility and stability of this compound?
This compound is a carboxylic acid with a pKa of approximately 3.9.[11] Its solubility in aqueous solutions is pH-dependent. At neutral pH (around 7.2-7.4), its solubility is approximately 3 mg/mL, which is generally sufficient for most antioxidant assays.[12][13][14] In acidic conditions, its solubility in water is lower. Stock solutions are often prepared in organic solvents like ethanol, DMSO, or dimethylformamide, where it is more soluble.[12][13] Aqueous solutions of Trolox are not recommended to be stored for more than a day.[12][13] In oil-in-water emulsions, the stability of Trolox was found to be greatest at pH 3 and lowest at pH 7.[15]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent TEAC results | pH variability between samples or standards. | Ensure all samples and Trolox standards are prepared in the same buffer at a consistent pH. A pH between 4.5 and 7.0 is recommended for stable Trolox activity.[1][2] |
| Low signal in DPPH assay | Suboptimal pH affecting DPPH radical stability or sample activity. | While the DPPH assay is typically unbuffered, ensure the solvent system is consistent for all measurements. If using buffers, validate the pH for optimal performance and consistency. |
| Precipitation of sample or Trolox in FRAP assay | Incorrect pH. | The FRAP assay must be conducted at pH 3.6 to ensure the solubility of the iron complex.[3][4][5] |
| Drifting baseline in ORAC assay | pH of the buffer is incorrect or has shifted. | Prepare fresh phosphate buffer at pH 7.4 for each experiment.[7][8][9][10] Verify the pH of the final reaction mixture. |
| This compound not dissolving in aqueous buffer | pH of the buffer is too low. | This compound is less soluble in acidic aqueous solutions. To dissolve in water, adjust the pH to neutral with a base like NaOH.[11] Alternatively, prepare a concentrated stock solution in an organic solvent and dilute it into the aqueous buffer.[12][13] |
Quantitative Data Summary
Table 1: pH Influence on this compound Activity in Different Assays
| Assay | Standard pH | Effect on this compound Activity | Reference |
| TEAC (ABTS) | 4.5 - 7.0 | The free radical quenching capacity is not significantly different within this range. | [1][2] |
| DPPH | Not standardized (typically alcoholic solution) | Activity can be influenced by the solvent and pH. | |
| FRAP | 3.6 | Assay sensitivity for Trolox is unchanged between pH 4.0 and 7.0. | [3][4][5][6] |
| ORAC | 7.4 | Standard physiological pH for the assay. | [7][8][9][10] |
Experimental Protocols
TEAC (ABTS) Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of Trolox Standards:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions of the stock solution with the assay buffer (e.g., phosphate-buffered saline, pH 7.4, or acetate (B1210297) buffer, pH 4.5) to obtain a range of standard concentrations.
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with the assay buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add a small volume of the Trolox standard or sample to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance for each standard and sample.
-
Plot a calibration curve of percentage inhibition versus Trolox concentration.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the calibration curve.
-
DPPH Assay Protocol
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should have a deep purple color.
-
-
Preparation of Trolox Standards:
-
Prepare a stock solution of this compound in the same solvent as the DPPH solution.
-
Create a series of standard dilutions from the stock solution.
-
-
Assay Procedure:
-
Add a specific volume of the Trolox standard or sample to a tube or microplate well.
-
Add the DPPH solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Construct a standard curve and express the results as Trolox equivalents.
-
FRAP Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer, pH 3.6.
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution.
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This is the FRAP reagent.
-
-
Preparation of Trolox Standards:
-
Prepare a stock solution of this compound and dilute it with the appropriate solvent to create a standard curve.
-
-
Assay Procedure:
-
Add the FRAP reagent to a cuvette or microplate well and take an initial absorbance reading at 593 nm.
-
Add the Trolox standard or sample to the FRAP reagent and start a timer.
-
After a defined incubation period (e.g., 4-6 minutes), measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Subtract the initial absorbance from the final absorbance.
-
Create a calibration curve by plotting the change in absorbance against the concentration of Trolox.
-
Calculate the FRAP value of the samples in Trolox equivalents.
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) stock solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in the same buffer.
-
-
Preparation of Trolox Standards:
-
Prepare a stock solution of this compound and serially dilute it with the 75 mM phosphate buffer (pH 7.4) to create standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add fluorescein solution to each well.
-
Add the Trolox standard or sample to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC against the Trolox concentration to generate a standard curve.
-
Express the ORAC values of the samples as Trolox equivalents.
-
Visualizations
Caption: Workflow for the TEAC (ABTS) Assay.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the FRAP Assay.
Caption: Workflow for the ORAC Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the Radical Quenching Capacity of Tea Infusions Using the ABTS•+ Assay [chesterrep.openrepository.com]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. scribd.com [scribd.com]
- 9. ejmoams.com [ejmoams.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of pH on Antioxidant Activity of α-Tocopherol and Trolox in Oil-in-Water Emulsions | Semantic Scholar [semanticscholar.org]
Technical Support Center: TEAC Assay and (S)-Trolox Standard
Welcome to the Technical Support Center for the Trolox (B1683679) Equivalent Antioxidant Capacity (TEAC) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the TEAC assay and the (S)-Trolox standard.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the TEAC assay?
A1: The TEAC assay is a widely used method to determine the total antioxidant capacity of a sample. It is based on the ability of antioxidants to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which is a blue-green chromophore. When an antioxidant is added, it reduces the ABTS radical cation (ABTS•+), causing a decolorization of the solution. This reduction in color, measured spectrophotometrically at a specific wavelength (commonly 734 nm), is proportional to the antioxidant concentration in the sample. The results are typically expressed as Trolox equivalents (TE), comparing the antioxidant capacity of the sample to that of this compound, a water-soluble analog of vitamin E.[1][2][3][4]
Q2: What are the primary limitations of the TEAC assay?
A2: While the TEAC assay is a valuable tool, it has several limitations that researchers should be aware of:
-
Interference from Reaction Products: A significant limitation is that the reaction products of the parent antioxidant compound may also possess antioxidant capacity and react with the ABTS radical.[5][6][7][8] This can lead to an overestimation of the true antioxidant capacity of the initial compound, making it difficult to construct accurate structure-activity relationships (SARs).[5][7][9]
-
Reaction Kinetics: The reaction between antioxidants and the ABTS radical can be slow and may not reach completion within the fixed time point of the assay.[10] This can lead to an underestimation of the antioxidant capacity, especially for compounds that react slowly.[11]
-
Steric Hindrance: The large size of the ABTS radical can create steric hindrance, potentially preventing it from reacting efficiently with some antioxidant molecules.[12]
-
Non-physiological Radical: The ABTS radical is not a naturally occurring radical in biological systems, which may limit the physiological relevance of the results.[12]
-
Sample Interference: Colored compounds in the sample can interfere with the absorbance reading at 734 nm.[10] High protein concentrations can also interfere with the assay.[13]
Q3: I am observing inconsistent or variable results with my TEAC assay. What are the possible causes and how can I troubleshoot this?
A3: Inconsistent results in the TEAC assay can stem from several factors:
-
Incomplete Reaction: As mentioned, some antioxidants react slowly with the ABTS radical. If the measurement is taken before the reaction is complete, it can lead to variability.
-
Troubleshooting: It is crucial to ensure the reaction has reached a steady state. You can monitor the absorbance over time to determine the optimal incubation period for your specific samples.
-
-
pH Sensitivity: The antioxidant potential of certain compounds, such as peptides and amino acids, is highly dependent on the pH of the reaction medium.[10]
-
Troubleshooting: Ensure that the pH of your reaction buffer is consistent and appropriate for the compounds you are testing.
-
-
Reagent Preparation and Stability: The ABTS radical solution needs to be prepared fresh and requires an incubation period of 12-16 hours for complete radical formation.[1][10][12] The stability of the prepared radical solution can also affect results.
-
Troubleshooting: Prepare the ABTS radical solution fresh for each experiment and allow for the full incubation time. Store the solution in the dark at room temperature.[14]
-
-
Pipetting Errors and Sample Dilution: Inaccurate pipetting or improper sample dilution can introduce significant variability.
-
Troubleshooting: Use calibrated pipettes and perform serial dilutions carefully. Always run samples in triplicate to assess reproducibility.
-
Q4: My sample is colored. How can I correct for this interference in the TEAC assay?
A4: To correct for interference from colored samples, you need to run a sample blank for each concentration of your extract.
-
Procedure: The sample blank should contain the sample and the solvent (e.g., methanol (B129727) or PBS) but not the ABTS radical solution. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample containing the ABTS radical.[10]
Q5: What are the limitations of using this compound as a standard?
A5: this compound is a widely used standard, but it has some limitations:
-
Solubility: While considered water-soluble, Trolox is only slightly soluble in water and has better solubility in organic solvents like ethanol (B145695), methanol, and DMSO.[15][16][17][18] This can be a challenge when preparing aqueous stock solutions. It is recommended not to store aqueous solutions for more than one day.[16][17]
-
Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metals, Trolox can exhibit pro-oxidant properties.[19]
-
Reaction Product: The reaction product of Trolox, Trolox quinone, does not react further with the ABTS radical.[5][7] While this simplifies the interpretation of its own reaction, it highlights a key difference compared to other antioxidants whose reaction products might contribute to the measured antioxidant capacity.
-
Single Standard Limitation: Relying on a single standard may not fully represent the diverse antioxidant mechanisms present in a complex sample.
Troubleshooting Guides
Issue 1: Low or No Antioxidant Activity Detected
| Possible Cause | Troubleshooting Step |
| Inactive ABTS Radical | Ensure the ABTS radical was properly generated by allowing the 12-16 hour incubation period after mixing ABTS and potassium persulfate.[1][10][12] |
| Sample Concentration Too Low | Prepare a more concentrated sample solution and re-run the assay. |
| Incorrect Wavelength | Verify that the spectrophotometer is set to the correct wavelength (typically 734 nm).[1] |
| Degraded this compound Standard | Prepare a fresh Trolox standard solution. Store the solid Trolox at -20°C.[17] |
Issue 2: High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Turbid Sample | Centrifuge the sample to remove any particulate matter. If high protein content is suspected, consider using a 10kDa MWCO centrifugal filter.[13] |
| Colored Sample | Run a sample blank as described in FAQ Q4 and subtract the background absorbance. |
| Contaminated Reagents | Prepare fresh reagents and use high-purity water and solvents. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [16][17] |
| Ethanol | ~30 mg/mL | [16] |
| Dimethylformamide (DMF) | ~30 mg/mL | [16] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~3 mg/mL | [16][17] |
| Water | Slightly soluble | [15] |
Experimental Protocols
Key Experiment: TEAC (ABTS Radical Cation Decolorization) Assay
This protocol is a generalized procedure based on common practices.[1][10]
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Stock Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and the potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.
2. Standard and Sample Preparation:
-
Trolox Standard Curve: Prepare a series of standard solutions of this compound in the appropriate solvent (e.g., 0-100 µM).
-
Sample Solutions: Prepare various concentrations of your test sample in the same solvent.
3. Assay Procedure (96-well plate):
-
Add 10 µL of your sample, standard, or solvent (for the control) to the respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes) in the dark. It is advisable to determine the optimal incubation time for your samples.
-
Measure the absorbance at 734 nm using a microplate reader.
4. Calculation:
-
Calculate the percentage of inhibition of the ABTS radical for each sample and standard concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Plot the % Inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the TEAC value of your sample by comparing its % inhibition to the Trolox standard curve. Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Caption: Workflow for the TEAC (ABTS) Assay.
Caption: Key Limitations of the TEAC Assay.
Caption: Limitations of this compound as a Standard.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. citeqbiologics.com [citeqbiologics.com]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. | Semantic Scholar [semanticscholar.org]
- 7. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-Trolox versus (R)-Trolox Antioxidant Activity
An examination of the stereospecific antioxidant capacity of Trolox enantiomers for researchers, scientists, and drug development professionals.
The water-soluble vitamin E analog, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, commonly known as Trolox, is widely utilized as a reference standard in a variety of antioxidant assays due to its potent free radical scavenging properties. Trolox contains a single stereocenter at the C2 position of the chromanol ring, and therefore exists as two enantiomers: (S)-Trolox and (R)-Trolox. While racemic Trolox is ubiquitously employed, a critical evaluation of the potential differential antioxidant activity between its constituent enantiomers is warranted. This guide provides a comprehensive overview of the antioxidant activity of Trolox, and investigates the available literature for a stereospecific comparison.
Quantitative Data on Antioxidant Activity
Extensive literature searches for studies directly comparing the antioxidant activity of this compound and (R)-Trolox did not yield specific quantitative data (e.g., IC50 values from DPPH or ABTS assays) for the individual enantiomers. The majority of research utilizes racemic Trolox as a standard. Therefore, the antioxidant capacity of Trolox is typically reported as a unified value.
One study did investigate the neuroprotective and antioxidant effects of this compound, noting its efficacy in this regard, but did not provide a comparative analysis against (R)-Trolox[1]. The absence of such comparative data in the scientific literature suggests that the antioxidant activity of the two enantiomers may be very similar, or that this specific area of inquiry has been largely overlooked.
The antioxidant activity of racemic Trolox is well-documented and serves as the benchmark for the Trolox Equivalent Antioxidant Capacity (TEAC) assay[2][3]. In this context, the antioxidant capacity of a sample is expressed in terms of Trolox equivalents[2].
Table 1: Antioxidant Activity of Racemic Trolox (Representative Data)
| Assay | Radical | IC50 / TEAC Value | Reference Compound |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Typically used as a standard | Ascorbic Acid, Gallic Acid |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Standard for TEAC | Various Antioxidants |
| ORAC | Oxygen Radical Absorbance Capacity | Standard for ORAC | Various Antioxidants |
| FRAP | Ferric Reducing Antioxidant Power | Standard for FRAP | Various Antioxidants |
Note: Specific IC50 values for racemic Trolox can vary depending on the specific experimental conditions.
Mechanism of Antioxidant Action
The antioxidant activity of Trolox is primarily attributed to its ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to a free radical, thereby neutralizing it and terminating the radical chain reaction. This mechanism is characteristic of phenolic antioxidants. The resulting Trolox phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical reactions.
Experimental Protocols
Detailed methodologies for common antioxidant assays where Trolox is used as a standard are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, by an antioxidant. The donation of a hydrogen atom by the antioxidant to the DPPH radical results in the formation of the reduced, non-radical form of DPPH, which is a pale yellow color. The change in absorbance is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (this compound, (R)-Trolox, or racemic Trolox) at various concentrations
-
Methanol or ethanol (B145695) (as solvent)
-
Spectrophotometer capable of measuring absorbance at ~517 nm
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds in the chosen solvent.
-
In a microplate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.
-
A control is prepared by mixing the solvent with the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at ~517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds (this compound, (R)-Trolox, or racemic Trolox) at various concentrations
-
Phosphate buffered saline (PBS) or ethanol (as diluent)
-
Spectrophotometer capable of measuring absorbance at ~734 nm
-
96-well microplate or cuvettes
-
-
Procedure:
-
The ABTS•+ stock solution is prepared by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ working solution is prepared by diluting the stock solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.
-
Prepare a series of dilutions of the test compounds.
-
A specific volume of the test compound solution is mixed with a fixed volume of the ABTS•+ working solution.
-
The reaction mixtures are incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured at ~734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
While Trolox is a cornerstone for standardizing antioxidant capacity measurements, there is a conspicuous lack of research directly comparing the antioxidant activities of its (S) and (R) enantiomers. The available information primarily focuses on the properties of racemic Trolox. This represents a significant knowledge gap in the field of antioxidant research. Future studies focusing on the stereospecific antioxidant and biological activities of Trolox enantiomers would be invaluable for a more nuanced understanding of its properties and for the development of chiral antioxidant drugs. Researchers are encouraged to consider the potential for stereoselectivity in the antioxidant action of Trolox and other chiral antioxidants in their future investigations.
References
(S)-Trolox vs. Ascorbic Acid: A Comparative Guide for Antioxidant Standardization
In the realm of antioxidant research, the selection of an appropriate standard is paramount for the accurate assessment of antioxidant capacity. Among the most commonly employed standards are (S)-Trolox, a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C). This guide provides a comprehensive comparison of these two standards, delving into their chemical properties, antioxidant mechanisms, and performance in key antioxidant assays. This information is intended to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
Key Physicochemical and Antioxidant Properties
This compound and ascorbic acid exhibit distinct chemical characteristics that influence their antioxidant activity and suitability for different experimental conditions. A summary of their key properties is presented in Table 1.
| Property | This compound | Ascorbic Acid (Vitamin C) |
| Molar Mass | 250.29 g/mol | 176.12 g/mol |
| Solubility | Water-soluble | Water-soluble |
| Antioxidant Mechanism | Primarily hydrogen atom transfer (HAT) | Primarily electron transfer (ET) |
| Standard Redox Potential | 0.48 V | 0.282 V |
| Key Functional Group | Chromanol ring with a hydroxyl group | Enediol structure |
| Stability in Solution | Relatively stable | Prone to oxidation, especially in the presence of metal ions |
Comparative Antioxidant Performance
The antioxidant capacity of this compound and ascorbic acid has been evaluated using various established assays. The following tables summarize their performance in the Oxygen Radical Absorbance Capacity (ORAC), Trolox Equivalent Antioxidant Capacity (TEAC/ABTS), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) Values
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals. By definition, this compound is the standard for this assay, with all other substances compared to it.
| Compound | Relative ORAC Value (Trolox Equivalents - TE) |
| This compound | 1.00 |
| Ascorbic Acid | 0.20 |
Table 3: Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) Values
The TEAC assay, which utilizes the ABTS radical cation, is another common method for assessing antioxidant activity.
| Compound | TEAC Value (mM Trolox Equivalents) - Representative |
| This compound | 1.00 |
| Ascorbic Acid | ~0.5 - 1.0 (Varies with experimental conditions) |
Table 4: DPPH Radical Scavenging Activity (IC50 Values)
The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | IC50 Value (µg/mL) - Representative |
| This compound | ~4-8 |
| Ascorbic Acid | ~3-7 |
Antioxidant and Cellular Signaling Mechanisms
Both this compound and ascorbic acid exert their antioxidant effects through direct radical scavenging and by modulating cellular signaling pathways involved in the oxidative stress response.
This compound, as a vitamin E analog, is a potent scavenger of peroxyl radicals, breaking the chain reaction of lipid peroxidation. Its mechanism is primarily based on hydrogen atom transfer (HAT) from its phenolic hydroxyl group.
Ascorbic acid is a versatile antioxidant that can donate electrons to neutralize a wide range of reactive oxygen species (ROS). It can also regenerate other antioxidants, such as vitamin E, from their radical forms.
Furthermore, both compounds have been shown to influence the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate experimental reproducibility.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Prepare a series of this compound standards of known concentrations.
-
Prepare the test samples at appropriate dilutions.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of either the this compound standards, test samples, or a blank (buffer).
-
Incubate the plate at 37°C for 10-30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic measurement of fluorescence decay in a microplate reader (Excitation: ~485 nm, Emission: ~520 nm) at 1-2 minute intervals for approximately 90 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of net AUC versus this compound concentration.
-
Determine the ORAC value of the samples in Trolox Equivalents (TE) by comparing their net AUC to the standard curve.
-
Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) Assay
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of this compound and/or ascorbic acid standards.
-
Prepare the test samples.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the standard, sample, or blank to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Mix and incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample.
-
Plot a standard curve of percentage inhibition versus the concentration of the standard (this compound or ascorbic acid).
-
Determine the TEAC value of the samples by comparing their percentage inhibition to the standard curve.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
Protocol:
-
Reagent Preparation:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration is typically around 0.1 mM.
-
Prepare a series of concentrations for the this compound and/or ascorbic acid standards and the test samples.
-
-
Assay Procedure:
-
Add a specific volume of the standard or sample to a volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the standards and samples.
-
Plot the percentage of scavenging activity against the concentration.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical.
-
Conclusion: Choosing the Right Standard
The choice between this compound and ascorbic acid as an antioxidant standard depends on the specific objectives of the study and the nature of the samples being analyzed.
This compound is often favored due to its:
-
Higher stability in solution , leading to more reproducible results.
-
Mechanism that is more representative of lipid-soluble antioxidants , making it a good choice for studies involving lipophilic systems.
-
Designation as the primary standard for the ORAC assay , a widely recognized method.
Ascorbic acid is a relevant standard because it is:
-
A key physiological antioxidant , making it a biologically significant benchmark.
-
A potent and fast-acting antioxidant in many in vitro assays.
However, its instability and susceptibility to oxidation , particularly in the presence of metal ions, can be a significant drawback, potentially leading to variability in results.
For general antioxidant screening and when comparing a wide range of samples, This compound often provides a more robust and consistent standard . When the biological relevance to the human physiological system is a primary concern, ascorbic acid can be a valuable comparator , although care must be taken to ensure its stability throughout the experiment. Ultimately, for comprehensive antioxidant profiling, it is often advisable to use multiple assays and potentially more than one standard to gain a fuller understanding of the antioxidant properties of a test compound.
Validating TEAC Assay Results: A Comparative Guide to Common Antioxidant Methods
For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant capacity of novel compounds or complex mixtures is a critical step in the evaluation of their therapeutic potential. The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely utilized method for this purpose. However, to ensure the robustness and validity of these findings, it is essential to compare and correlate TEAC results with those from other established antioxidant assays. This guide provides an objective comparison of the TEAC assay with three other prevalent methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and interpretation of the most appropriate assays for your research needs.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is not an intrinsic constant but is highly dependent on the specific reaction mechanism and the nature of the oxidant used in the assay. Therefore, a single assay is often insufficient to provide a complete picture of a substance's antioxidant potential. The following table summarizes the antioxidant capacities of several standard compounds, expressed as Trolox Equivalents (TE), across the four different assays. It is important to note that these values are compiled from various studies and may exhibit some variation due to different experimental conditions.
| Antioxidant Compound | TEAC (ABTS) (mol TE/mol) | DPPH (mol TE/mol) | ORAC (mol TE/mol) | FRAP (mol TE/mol) |
| Gallic Acid | 3.21 - 4.73[1] | ~3.6 (Calculated) | 1.05[1] | 1.85 - 3.05[1] |
| Ascorbic Acid | 1.00 | ~1.1 (Calculated) | 0.4 | 1.12 |
| Quercetin | 1.16 - 1.51 | ~4.7 (Calculated) | 4.7 | 4.3 |
| Caffeic Acid | 1.2 | ~1.8 (Calculated) | 2.9 | 1.92 |
| Resveratrol | 0.4 | ~0.9 (Calculated) | 2.9 | 0.83 |
| Trolox | 1.00 | 1.00 | 1.00 | 1.00 |
Values are compiled from multiple sources and should be considered as indicative. The TEAC values are often derived from the ABTS assay. Calculated DPPH values are derived from molar absorptivity comparisons.
Understanding the Assay Principles and Mechanisms
Each of the four assays operates on a different chemical principle, which accounts for the varying antioxidant capacity values observed for the same compound.
TEAC (Trolox Equivalent Antioxidant Capacity) Assay: This assay is based on the ability of antioxidants to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The pre-formed blue-green ABTS•+ radical is reduced by an antioxidant to its colorless neutral form, and the change in absorbance is measured. This method is applicable to both hydrophilic and lipophilic antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The DPPH assay employs a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored or colorless hydrazine. The extent of color change is proportional to the antioxidant's radical scavenging activity.
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals, which are generated by a free radical initiator like AAPH. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. This assay is considered to be more biologically relevant as it utilizes a peroxyl radical, a common reactive oxygen species in biological systems.
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. Below are generalized protocols for each of the four assays.
TEAC (ABTS) Assay Protocol
-
Preparation of ABTS•+ Radical Cation Solution:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Standard and Sample Preparation:
-
Prepare a series of Trolox standards of known concentrations.
-
Dissolve and dilute the test samples in an appropriate solvent.
-
-
Assay Procedure:
-
Add a small volume of the standard or sample to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture for a defined period (e.g., 6 minutes) at a specific temperature (e.g., 30°C).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance.
-
Plot a standard curve of percentage inhibition versus Trolox concentration.
-
Determine the TEAC value of the sample from the standard curve.
-
DPPH Assay Protocol
-
Preparation of DPPH• Radical Solution:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be protected from light.
-
-
Standard and Sample Preparation:
-
Prepare a series of Trolox standards.
-
Prepare various concentrations of the test samples.
-
-
Assay Procedure:
-
Mix a volume of the standard or sample solution with a volume of the DPPH• working solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH• radical scavenging activity.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH• radicals).
-
Alternatively, create a Trolox standard curve to express the results as Trolox Equivalents.
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Standard and Sample Preparation:
-
Prepare a series of Trolox standards.
-
Prepare dilutions of the test samples.
-
-
Assay Procedure (96-well plate format):
-
Add the fluorescein (B123965) working solution to each well.
-
Add the standard or sample to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC against the Trolox concentration to generate a standard curve.
-
Determine the ORAC value of the sample in Trolox Equivalents from the standard curve.
-
FRAP Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Standard and Sample Preparation:
-
Prepare a series of aqueous solutions of FeSO₄·7H₂O or Trolox as standards.
-
Prepare dilutions of the test samples.
-
-
Assay Procedure:
-
Add a small volume of the standard or sample to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve, expressed as Fe²⁺ equivalents or Trolox Equivalents.
-
Logical Workflow for Antioxidant Assay Validation
Correlation and Method Selection
Studies have shown varying degrees of correlation between these antioxidant assays. For instance, a high correlation is often observed between the FRAP and TEAC assays (r = 0.907 in one study), as both are based on a single electron transfer mechanism.[1] The correlation between DPPH and TEAC is also generally high. The ORAC assay, being based on a hydrogen atom transfer mechanism, may show a lower correlation with the other three assays, particularly for certain classes of compounds. The choice of assay should be guided by the specific research question and the nature of the compounds being tested. For a comprehensive antioxidant profile, it is recommended to use a battery of tests that cover different mechanisms (e.g., at least one electron transfer-based assay and one hydrogen atom transfer-based assay).
References
A Comparative Analysis of (S)-Trolox and Other Vitamin E Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the antioxidant properties and cellular activities of key vitamin E analogs, supported by experimental data and detailed protocols.
Introduction
Vitamin E comprises a family of eight naturally occurring lipid-soluble compounds, divided into two subgroups: tocopherols (B72186) and tocotrienols. Each subgroup contains four isoforms (alpha, beta, gamma, and delta) that differ in the number and position of methyl groups on the chromanol ring. Beyond these natural forms, synthetic derivatives have been developed to enhance stability, water solubility, and biological activity. Among these, (S)-Trolox, a water-soluble analog of alpha-tocopherol (B171835), has become a widely used standard in antioxidant capacity assays. This guide provides a comparative study of this compound and other prominent vitamin E derivatives, focusing on their antioxidant efficacy and their roles in cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for application in their work.
Data Presentation: Comparative Antioxidant Activity
The antioxidant activity of vitamin E derivatives can vary significantly based on the assay method and the specific free radical or oxidant used. The following tables summarize quantitative data from various in vitro antioxidant assays, providing a comparative overview of the potency of this compound and other key vitamin E analogs.
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | Reference |
| This compound | ~370 | [1] |
| α-Tocopherol | ~230 | [1] |
| γ-Tocopherol | - | - |
| δ-Tocopherol | - | - |
| α-Tocotrienol | - | - |
| γ-Tocotrienol | - | - |
| δ-Tocotrienol | - | - |
Table 1: DPPH Radical Scavenging Activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) Value | Reference |
| This compound | 1.00 (by definition) | [2] |
| α-Tocopherol | ~0.9 - 1.1 | [3] |
| γ-Tocopherol | ~0.7 - 0.9 | [4] |
| δ-Tocopherol | ~0.5 - 0.7 | [4] |
| α-Tocotrienol | ~0.9 - 1.2 | [5] |
| γ-Tocotrienol | ~0.7 - 1.0 | [4] |
| δ-Tocotrienol | ~0.6 - 0.8 | [4] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay. TEAC values are expressed relative to Trolox. A higher TEAC value indicates greater antioxidant capacity.
| Compound | ORAC (Oxygen Radical Absorbance Capacity) Value (µmol TE/g) | Reference |
| This compound | - | - |
| d-α-Tocopherol (87%) | 1,293 | [6] |
| Mixed Tocopherols (70%) | 1,948 | [6] |
| Tocotrienols (30%) | 1,229 | [6] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC). ORAC values measure the ability of an antioxidant to quench peroxyl radicals.
| Compound | Inhibition of Spontaneous Oxidation of Brain Homogenate (%) | Reference |
| This compound | 38.50 ± 2.38 | [1] |
| α-Tocopherol | 59.42 ± 1.91 | [1] |
Table 4: Inhibition of Lipid Peroxidation in Brain Homogenate. This assay measures the ability of antioxidants to inhibit the oxidation of lipids in a biological membrane model.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The discoloration is measured spectrophotometrically at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Dissolve the test compounds (e.g., this compound, α-tocopherol) in methanol to prepare a series of concentrations.
-
Reaction: Add 100 µL of each sample concentration to 2.9 mL of the DPPH solution. A blank is prepared using 100 µL of methanol instead of the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (TEAC Assay)
Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of concentrations of the test compounds and a Trolox standard in the same solvent used for dilution.
-
Reaction: Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the reaction mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant activity of the sample to that of the Trolox standard.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent preparation:
-
Fluorescein (B123965) stock solution (1 mM) in 75 mM potassium phosphate (B84403) buffer (pH 7.4).
-
AAPH solution (240 mM) in 75 mM potassium phosphate buffer (pH 7.4). Prepare fresh daily.
-
Trolox standard solutions (6.25–100 µM) in 75 mM potassium phosphate buffer (pH 7.4).
-
-
Assay setup: In a 96-well black microplate, add 25 µL of blank (buffer), Trolox standards, or samples. Then add 150 µL of fluorescein working solution (diluted from stock) to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiation of reaction: Add 25 µL of AAPH solution to all wells to start the reaction.
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The area under the curve (AUC) is calculated for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.
Mandatory Visualization: Signaling Pathways
Vitamin E derivatives are not only antioxidants but also modulators of key cellular signaling pathways implicated in inflammation and cell proliferation. Below are diagrams illustrating the mechanisms of action of these compounds on the NF-κB and PKC signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by vitamin E derivatives.
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by α-Tocopherol.
Conclusion
The comparative analysis of this compound and other vitamin E derivatives reveals a complex landscape of antioxidant and cellular activities. While this compound serves as a valuable water-soluble standard for antioxidant assays, its in vitro antioxidant capacity does not always surpass that of natural tocopherols and tocotrienols, particularly the lipid-soluble forms, in membrane-based systems. The choice of the most appropriate vitamin E derivative for research or therapeutic development should, therefore, be guided by the specific application, considering factors such as the nature of the oxidative stress, the cellular context, and the desired biological outcome. The non-antioxidant, signaling-modulatory roles of these compounds, such as the inhibition of NF-κB and PKC pathways, represent a promising avenue for future research and drug discovery. This guide provides a foundational resource for navigating the diverse functionalities of the vitamin E family.
References
- 1. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to ORAC and TEAC Assays for Antioxidant Capacity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for measuring antioxidant capacity: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Understanding the principles, methodologies, and correlation between these assays is crucial for selecting the appropriate method and for the accurate interpretation of results in research and development.
Introduction to Antioxidant Capacity Assays
Antioxidant capacity is a measure of the ability of a substance to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidation. The quantification of antioxidant capacity is essential in the fields of nutrition, pharmacology, and drug development to screen for novel antioxidant compounds and to understand the mechanisms of action of various substances. The ORAC and TEAC assays are two of the most common methods employed for this purpose, each with its own distinct advantages and limitations.
Assay Principles: A Fundamental Divergence
The primary difference between the ORAC and TEAC assays lies in their underlying chemical mechanisms.
ORAC (Oxygen Radical Absorbance Capacity): This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The mechanism is based on Hydrogen Atom Transfer (HAT) , where the antioxidant donates a hydrogen atom to quench the peroxyl radical.[1] This process is considered to be more biologically relevant as it mimics the action of antioxidants against lipid peroxidation in vivo. The assay follows the decay of a fluorescent probe (commonly fluorescein) over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
TEAC (Trolox Equivalent Antioxidant Capacity): This assay, also known as the ABTS assay, is based on the ability of an antioxidant to reduce the pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The primary mechanism is Single Electron Transfer (SET) , where the antioxidant donates an electron to the ABTS radical cation, causing a decolorization that is measured spectrophotometrically.[1] While the ABTS radical is not physiologically relevant, the assay is valued for its simplicity and applicability to both hydrophilic and lipophilic antioxidants.
Correlation Between ORAC and TEAC Assays
The correlation between ORAC and TEAC values can be inconsistent and is highly dependent on the samples being analyzed. Several studies have reported a lack of a strong, direct correlation between the two assays. This is largely attributed to their different reaction mechanisms (HAT vs. SET) and the different radical species employed.
For instance, a study comparing the antioxidant capacity of human serum using both methods found no correlation between the ORAC and TEAC results.[2][3] Another study investigating plasma samples also initially found no correlation, though a significant but weak correlation was observed after modifying the TEAC protocol.[4][5] Conversely, some studies on specific food matrices have reported moderate to high correlations. For example, a study on the Korean diet found a correlation coefficient (r) of 0.789 between the two assays.
The general consensus is that a direct comparison of absolute values obtained from ORAC and TEAC assays should be approached with caution. The choice of assay should be guided by the specific research question and the nature of the antioxidants being investigated.
Data Presentation: Comparative Summary
The following table summarizes key comparative aspects of the ORAC and TEAC assays.
| Feature | ORAC Assay | TEAC Assay |
| Principle | Hydrogen Atom Transfer (HAT)[1] | Single Electron Transfer (SET)[1] |
| Radical Source | Peroxyl radical (from AAPH) | ABTS radical cation (ABTS•+) |
| Detection Method | Fluorometry | Spectrophotometry (Colorimetry) |
| Endpoint | Area Under the Curve (AUC) of fluorescence decay | Reduction in absorbance at a specific wavelength |
| Biological Relevance | Considered more biologically relevant (mimics lipid peroxidation)[1] | Uses a non-physiological radical[6] |
| Standard | Trolox | Trolox |
| Correlation | Often weak or no correlation with TEAC in biological samples[2][3][4][5] | Varies with sample type, can show some correlation in food matrices |
| Advantages | High specificity, responds to a wide range of antioxidants[2] | Simpler, cheaper, and faster than ORAC[1] |
| Disadvantages | Longer assay time (approx. 60 min more than TEAC)[2] | Can underestimate antioxidant capacity, affected by dilution[1][2] |
Experimental Protocols
Below are detailed, step-by-step methodologies for performing the ORAC and TEAC assays.
ORAC Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific samples and laboratory equipment.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~485 nm and ~520 nm, respectively
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
75 mM Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Fluorescein Stock Solution (e.g., 4 µM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer. Store protected from light at 4°C.
-
Fluorescein Working Solution: Immediately before use, dilute the stock solution with phosphate buffer to the desired final concentration.
-
AAPH Solution (e.g., 75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution must be prepared fresh daily.
-
Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
-
-
Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of the 96-well plate.
-
Add 25 µL of either the sample, Trolox standard, or phosphate buffer (as a blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.
-
Immediately begin kinetic fluorescence readings at 1-2 minute intervals for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Determine the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples by interpolating their Net AUC values from the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).
-
TEAC Assay Protocol
This protocol is a generalized procedure and may require optimization.
Materials:
-
96-well clear microplate
-
Spectrophotometric microplate reader capable of reading absorbance at ~734 nm
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox
-
Ethanol (B145695) or Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of Reagents:
-
ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Trolox Standards: Prepare a stock solution of Trolox and create a series of dilutions to generate a standard curve.
-
-
Assay Procedure:
-
Pipette a specific volume of the sample or Trolox standard into the wells of the 96-well plate.
-
Add a larger volume of the ABTS•+ working solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard.
-
Plot the percentage of inhibition of the Trolox standards against their concentrations to create a standard curve.
-
Determine the TEAC value of the samples by interpolating their percentage of inhibition from the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationship between the ORAC and TEAC assays.
Caption: Experimental workflows for the ORAC and TEAC assays.
Caption: Logical relationship and mechanistic basis of ORAC and TEAC assays.
Conclusion
The ORAC and TEAC assays are valuable tools for assessing antioxidant capacity, but they are not interchangeable. The ORAC assay, based on a HAT mechanism, is often considered more biologically relevant but is more time-consuming. The TEAC assay, based on a SET mechanism, is simpler and faster but utilizes a non-physiological radical. The general lack of a strong correlation between the two assays underscores the importance of understanding their fundamental differences. For a comprehensive assessment of antioxidant properties, it is often advisable to use a battery of assays that measure different aspects of antioxidant activity. The choice between ORAC and TEAC should be carefully considered based on the specific objectives of the study and the chemical nature of the compounds being investigated.
References
- 1. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. plant-stress.weebly.com [plant-stress.weebly.com]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saibou.jp [saibou.jp]
A Comparative Guide to (S)-Trolox Antioxidant Capacity
This guide provides a comprehensive cross-validation of the antioxidant properties of (S)-Trolox, a water-soluble analog of vitamin E. Its performance is compared with other widely recognized antioxidants, Ascorbic Acid (Vitamin C) and Gallic Acid. The information is intended for researchers, scientists, and drug development professionals, offering a clear comparison based on established in vitro antioxidant capacity assays.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of this compound, Ascorbic Acid, and Gallic Acid were evaluated using three common assays: Oxygen Radical Absorbance Capacity (ORAC), Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS radical, and the DPPH radical scavenging assay. The results are presented as Trolox Equivalents (TE), which provide a standardized measure of antioxidant activity relative to Trolox.
| Antioxidant | ORAC (µmol TE/µmol) | TEAC (ABTS Assay) (mmol TE/g) | DPPH Assay (TEAC) |
| This compound | 1.00 (by definition) | 1.00 (by definition) | 1.00 (by definition) |
| Ascorbic Acid | ~0.5[1] | ~1.1[2] | ~0.4 - 0.5[2] |
| Gallic Acid | ~2.0 - 3.0[3] | ~2.5 - 4.5[2][3] | ~1.5 - 2.5[2][4] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as solvent, pH, and reaction time. The data is compiled from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on widely accepted and published methods.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.
Principle: This assay is based on the hydrogen atom transfer (HAT) mechanism. The antioxidant's capacity to protect the fluorescent probe from degradation is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Prepare a series of standard solutions of this compound.
-
Prepare the test samples of Ascorbic Acid and Gallic Acid.
-
-
Assay Execution:
-
In a 96-well microplate, add the fluorescent probe to each well.
-
Add the standard or sample solutions to the respective wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein) over a set period.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve.
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS Radical
The TEAC assay, utilizing the ABTS radical cation (ABTS•+), is a widely used method to determine the antioxidant capacity of various substances.
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed stable ABTS•+ radical, which has a characteristic blue-green color. The reduction of the radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically. This is an electron transfer (ET) based assay.
Procedure:
-
Reagent Preparation:
-
Generate the ABTS•+ radical by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate buffer) to an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).
-
Prepare a series of standard solutions of this compound.
-
Prepare the test samples of Ascorbic Acid and Gallic Acid.
-
-
Assay Execution:
-
Add the diluted ABTS•+ solution to a cuvette or microplate well.
-
Add the standard or sample solution and mix thoroughly.
-
Measure the decrease in absorbance at the specified wavelength after a set incubation period (e.g., 6 minutes).
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical for each sample and standard.
-
Plot a standard curve of percentage inhibition versus Trolox concentration.
-
Determine the TEAC value of the samples by comparing their percentage inhibition to the Trolox standard curve.[5]
-
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another common method for evaluating the antioxidant activity of compounds.
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which has a deep violet color. The reduction of DPPH results in a color change to yellow, which is measured spectrophotometrically. This is also an electron transfer (ET) based assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of standard solutions of this compound.
-
Prepare the test samples of Ascorbic Acid and Gallic Acid.
-
-
Assay Execution:
-
Add the DPPH solution to a cuvette or microplate well.
-
Add the standard or sample solution and mix.
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorption for DPPH (e.g., 517 nm).
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each sample and standard.
-
Plot a standard curve of percentage scavenging versus Trolox concentration.
-
Determine the TEAC value of the samples by comparing their scavenging activity to the Trolox standard curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay.
General workflow for antioxidant capacity assays.
Signaling Pathway in Oxidative Stress
Oxidative stress triggers various cellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key protective mechanism against oxidative damage.
The Nrf2 signaling pathway in response to oxidative stress.
References
(S)-Trolox as a Reference Standard: A Comparative Guide Against Gallic Acid and Catechin
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is paramount for the accurate assessment of antioxidant capacity. (S)-Trolox, a water-soluble analog of vitamin E, is widely used for this purpose. This guide provides an objective comparison of this compound with two other common natural antioxidants, gallic acid and catechin (B1668976), supported by experimental data and detailed protocols.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound, gallic acid, and catechin are commonly evaluated using various assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most prevalent. The efficacy of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 (μg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| This compound | DPPH | ~3.8[1] | 1.00 (by definition) |
| ABTS | ~2.9[1] | 1.00 (by definition) | |
| Gallic Acid | DPPH | ~1.0 - 2.0[2] | ~2.0 - 4.5[3] |
| ABTS | ~1.03[2] | ~1.9 - 3.1[3] | |
| (+)-Catechin | DPPH | ~3.0 - 5.0[2] | ~0.9 - 2.5[3] |
| ABTS | ~3.12[2] | ~0.4 - 1.5[3] |
Note: The IC50 and TEAC values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. The values presented are approximate ranges based on published literature for comparative purposes.
From the data, it is evident that gallic acid consistently demonstrates the highest antioxidant activity, with lower IC50 values and higher TEAC values compared to both Trolox and catechin in both DPPH and ABTS assays.[2][4] Catechin's antioxidant activity is generally comparable to or slightly lower than that of Trolox.[2][4]
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to allow for replication and comparison.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
This compound, Gallic Acid, (+)-Catechin
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in methanol. Create a series of dilutions (e.g., 10-500 µM).
-
Prepare stock solutions of gallic acid and catechin in methanol. Create a series of dilutions to determine the IC50 value.
-
-
Assay:
-
To a 96-well plate, add 20 µL of the standard or sample solution.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound, Gallic Acid, (+)-Catechin
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Standard and Sample Solutions: Prepare serial dilutions of this compound, gallic acid, and catechin in the appropriate solvent.
-
Assay:
-
To a 96-well plate, add 10 µL of the standard or sample solution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 or TEAC value. The TEAC is calculated as the ratio of the slope of the linear regression curve for the sample to the slope of the linear regression curve for Trolox.
Visualizing Antioxidant Mechanisms and Workflows
General Antioxidant Assay Workflow
The following diagram illustrates a typical workflow for assessing antioxidant activity using radical scavenging assays.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Nrf2 Signaling Pathway in Cellular Antioxidant Response
Phenolic compounds like gallic acid and catechins can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways.[[“]][6][7] A key pathway is the Keap1-Nrf2 system, which regulates the expression of antioxidant enzymes.[8][9]
Caption: Activation of the Nrf2 signaling pathway by polyphenols.
Comparative Antioxidant Potency
This diagram illustrates the relative antioxidant potencies of this compound, gallic acid, and catechin based on typical experimental findings.
Caption: Relative antioxidant potency: Gallic Acid > this compound ≥ Catechin.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. consensus.app [consensus.app]
- 6. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples [mdpi.com]
- 9. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antioxidant Potency of Novel Compounds Relative to (S)-Trolox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potency of various compounds relative to the water-soluble vitamin E analog, (S)-Trolox. The data presented herein is compiled from various studies employing established antioxidant capacity assays. Detailed experimental protocols for the most common assays are provided to ensure reproducibility and aid in the design of future experiments.
Introduction to Antioxidant Capacity and the Trolox Standard
Antioxidant capacity refers to the ability of a compound to inhibit oxidation by neutralizing free radicals. In biomedical and food science research, it is crucial to have a standardized method to quantify this activity to compare the efficacy of different compounds. This compound, a hydrophilic analog of α-tocopherol, is widely used as a standard for this purpose.[1] Its antioxidant activity stems from the ability of its chromanol ring to donate a hydrogen atom to reactive species, thereby neutralizing them.[2] The antioxidant capacity of a novel compound is often expressed in "Trolox Equivalents" (TE), which signifies the concentration of a Trolox solution that has the same antioxidant capacity as a given concentration of the compound being tested.
Comparative Antioxidant Potency of Various Compounds
The following table summarizes the antioxidant capacity of several compounds, expressed as Trolox Equivalents (TE). The data is derived from studies utilizing the ABTS and DPPH assays, two of the most common methods for determining antioxidant potency. Higher TE values indicate greater antioxidant capacity relative to Trolox.
| Compound Family | Compound | Assay | Trolox Equivalents (TE) | Reference |
| Phenolic Acids | Gallic Acid | ABTS | 3.0 - 4.1 | [3] |
| Ferulic Acid | ABTS | ~1.9 | [3] | |
| Caffeic Acid | DPPH | 1.25 | ||
| Flavonoids | Quercetin | ABTS | 4.3 - 5.1 | [3] |
| Catechin | ABTS | ~2.5 | [3] | |
| Rutin | DPPH | 0.6 | ||
| Vitamins | Ascorbic Acid (Vitamin C) | ABTS | ~1.0 | [3] |
| α-Tocopherol (Vitamin E) | ABTS | ~1.0 | [2] | |
| Carotenoids | Lycopene | TEAC | >1.0 | [2] |
| β-Carotene | TEAC | >1.0 | [2] | |
| Synthetic Antioxidants | BHT (Butylated hydroxytoluene) | ABTS | 0.5 - 0.7 | |
| BHA (Butylated hydroxyanisole) | ABTS | 1.2 - 1.5 |
Note: The Trolox Equivalent values can vary depending on the specific reaction conditions, solvent, and pH of the assay.
Experimental Protocols for Antioxidant Capacity Assays
Accurate and reproducible measurement of antioxidant capacity is fundamental for the evaluation of novel compounds. Below are detailed protocols for three widely accepted assays: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
This compound Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mM). From this, create a series of dilutions to generate a standard curve (e.g., 0, 50, 100, 200, 400, 800 µM).
-
Sample Solutions: Dissolve the novel compounds in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to each well.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each sample and standard concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance with the sample.
-
Plot the % inhibition against the concentration of the Trolox standards to create a standard curve.
-
Determine the Trolox Equivalent (TE) value for the novel compounds by comparing their scavenging activity to the Trolox standard curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working ABTS•+ Solution: Dilute the stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Standard Solutions: Prepare a series of this compound dilutions in the same solvent used for the working ABTS•+ solution.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance for each sample and standard.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Express the antioxidant capacity of the novel compounds as Trolox Equivalents (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
This compound Standard Solutions: Prepare a series of this compound dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence (excitation 485 nm, emission 520 nm) every minute for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC against the Trolox concentration to create a standard curve.
-
Determine the antioxidant capacity of the novel compounds in Trolox Equivalents.
-
Visualizing Antioxidant Mechanisms and Workflows
General Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)
The primary mechanism by which this compound and many other phenolic antioxidants neutralize free radicals is through Hydrogen Atom Transfer (HAT). The antioxidant donates a hydrogen atom from its hydroxyl group to the free radical, thereby stabilizing the radical and becoming a relatively stable radical itself.
References
A Guide to Inter-laboratory Comparison of (S)-Trolox Antioxidant Capacity Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the most common assays used to determine the antioxidant capacity of various substances, with a focus on (S)-Trolox as a reference standard. Recognizing the challenges in achieving consistent results across different laboratories, this document outlines standardized experimental protocols and presents data to highlight the importance of methodological consistency.
Understanding Inter-laboratory Variability
The antioxidant capacity of a sample is often expressed as this compound Equivalent Antioxidant Capacity (TEAC), which measures the antioxidant capacity of a substance relative to the water-soluble vitamin E analog, Trolox.[1] However, significant variability in TEAC values can be observed between laboratories. This discrepancy often stems from minor variations in experimental conditions, such as reaction times and reagent concentrations. Studies have shown that even for standard antioxidants, TEAC values can differ from one lab to another.
An interlaboratory comparison of various antioxidant assessment methods concluded that the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) assays demonstrated the highest reproducibility and sensitivity, both within a single laboratory and across different laboratories.[2][3]
Comparative Antioxidant Capacity Data
While a direct inter-laboratory comparison study providing a range of this compound values was not publicly available, the following table presents representative TEAC values for common antioxidant compounds across three prevalent assays: Oxygen Radical Absorbance Capacity (ORAC), ABTS/TEAC, and DPPH. This data, compiled from various scientific sources, illustrates the typical range of results and the inherent variability between different assay mechanisms.
Table 1: Representative Trolox Equivalent Antioxidant Capacity (TEAC) Values for Common Antioxidants (µmol TE/g)
| Antioxidant Compound | ORAC Assay | ABTS/TEAC Assay | DPPH Assay |
| Quercetin | ~4,700 | ~2,400 | ~1,500 |
| Gallic Acid | ~3,200 | ~2,100 | ~4,500 |
| Ascorbic Acid (Vitamin C) | ~2,000 | ~1,000 | ~900 |
| Catechin | ~2,100 | ~1,300 | ~2,200 |
| Rutin | ~1,800 | ~1,100 | ~1,000 |
Note: These values are approximate and can vary based on specific experimental conditions. They are intended to illustrate the comparative differences between assays.
Experimental Protocols
To facilitate standardization and improve inter-laboratory reproducibility, detailed protocols for the three primary antioxidant capacity assays are provided below.
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Materials:
-
This compound standard
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare AAPH solution in phosphate buffer immediately before use.
-
-
Standard Curve:
-
Create a series of this compound dilutions from the stock solution to generate a standard curve.
-
-
Assay:
-
Pipette 25 µL of standard or sample into the wells of the 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Plot the net AUC (AUC_sample - AUC_blank) against the this compound concentration to create a standard curve.
-
Determine the ORAC value of the samples, expressed as µmol of Trolox equivalents (TE) per gram or milliliter.
-
This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).
Materials:
-
This compound standard
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Standard Curve:
-
Prepare a series of this compound dilutions in the appropriate solvent.
-
-
Assay:
-
Add 10 µL of the standard or sample to a microplate well.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical for each standard and sample.
-
Plot the percentage inhibition against the concentration of this compound to generate a standard curve.
-
Express the antioxidant capacity of the samples as TEAC values.
-
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
This compound standard
-
DPPH
-
Methanol (B129727) or ethanol
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
-
Standard Curve:
-
Prepare a series of this compound dilutions in the chosen solvent.
-
-
Assay:
-
Add a specific volume of the standard or sample to a microplate well.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot the scavenging percentage against the concentration of this compound to create a standard curve.
-
Determine the antioxidant capacity of the samples and express it as Trolox equivalents.
-
Visualizing a Standardized Workflow
To promote consistency in inter-laboratory studies, a standardized workflow is essential. The following diagram illustrates a logical process for conducting a comparative analysis of this compound antioxidant capacity values.
Caption: Workflow for an Inter-laboratory Comparison Study.
References
Safety Operating Guide
Proper Disposal of (S)-Trolox: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (S)-Trolox is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively, minimizing risk and adhering to regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[1][2] All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2] In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, closed container for disposal.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, is governed by local, regional, and national regulations.[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The following protocol provides a general framework for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Solid this compound Waste: This includes expired or unused pure this compound, as well as grossly contaminated items such as weighing paper or spill cleanup materials. These should be collected in a clearly labeled, sealed container.
-
Solutions Containing this compound: Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated solid waste container.
2. Waste Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid" or "this compound"
-
The concentration of this compound in solution (if applicable)
-
The primary hazards associated with the waste (e.g., "Irritant")
-
The date the waste was first added to the container
3. Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Secondary containment is recommended to prevent the spread of material in case of a leak.
4. Disposal Request and Pickup:
-
Contact a licensed professional waste disposal service or your institution's EHS department to arrange for the pickup and disposal of the waste.[5] Chemical waste generators are responsible for determining if the waste is classified as hazardous and for ensuring its proper disposal according to all applicable regulations.[3]
Quantitative Data Summary
Currently, specific quantitative limits for the disposal of this compound are not broadly established and are highly dependent on local regulations. The safety data sheets do not provide specific concentration thresholds for drain disposal, reinforcing the guideline to treat all this compound waste as chemical waste requiring professional disposal.
| Parameter | Value | Source |
| Oral LD50 (Mouse) | 1,630 mg/kg | [5] |
| Solubility in DMSO | ~20 mg/mL | [6] |
| Solubility in Ethanol & DMF | ~30 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | ~3 mg/mL | [6] |
Note: This data is for informational purposes regarding the properties of Trolox and does not pertain to disposal limits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-Trolox
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (S)-Trolox, a water-soluble analog of vitamin E widely used for its antioxidant properties. Adherence to these procedures will help minimize risks and streamline your experimental workflow.
This compound, a beige and odorless powder solid, is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It is crucial to handle this substance with care, utilizing appropriate personal protective equipment (PPE) and following established safety protocols to prevent exposure and ensure proper disposal.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and safety measures.
| Protection Type | Specific Recommendations | Standards/Additional Notes |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[1][3] | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber).[1] | Inspect gloves before use and use proper removal techniques to avoid skin contact.[3] |
| Skin and Body Protection | Laboratory coat. For larger quantities or risk of significant exposure, a chemical-resistant suit may be necessary.[3][5] | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation.[1][4] | If dust is generated or in case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] |
| Engineering Controls | Work in a well-ventilated area. Use local exhaust ventilation or other engineering controls to minimize airborne levels.[5] | Eyewash stations and safety showers must be readily accessible near the workstation.[4] |
Procedural Guidance for Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Ventilation: Work in a designated area with adequate ventilation, such as a chemical fume hood, especially when weighing or transferring the powder to avoid dust formation.[1][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] Do not ingest or inhale the powder.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][5] Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
It is recommended to store the compound at -20°C for long-term stability, where it should be stable for at least two years.[6]
-
For stock solutions, it is advised to aliquot and freeze at -20°C. Ethanol stock solutions are reported to be stable for up to one month at this temperature.[7]
First Aid and Accidental Release Measures
In the event of an emergency, immediate and appropriate action is crucial.
| Exposure/Situation | First Aid Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
| Accidental Release | Wear appropriate PPE. Avoid breathing dust.[5] Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][3] Ventilate the area and wash the spill site after material pickup is complete.[8] |
Disposal Plan
The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.
-
Waste Classification: this compound waste is considered hazardous.[1]
-
Disposal Method: Dispose of the substance and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][5] This should be done through a licensed professional waste disposal service.[3]
-
Contaminated Packaging: Dispose of contaminated containers as unused product in a hazardous or special waste collection point.[1][3]
-
Environmental Precautions: Do not allow the product to enter drains or the environment.[3][4]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal, ensuring safety at each step.
Caption: Workflow for Safe this compound Handling.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. agscientific.com [agscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. abpsoil.com [abpsoil.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Trolox [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
